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4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl Documentation Hub

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  • Product: 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl
  • CAS: 244035-65-2

Core Science & Biosynthesis

Foundational

Endocrine Disruption Pathways of 4-Hydroxy-3,3',4',5'-Tetrachlorobiphenyl (4-OH-TCB): A Comprehensive Technical Guide

Executive Summary Hydroxylated polychlorinated biphenyls (OH-PCBs) represent a critical class of secondary environmental contaminants. Unlike their parent compounds, which primarily exert toxicity via the Aryl Hydrocarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxylated polychlorinated biphenyls (OH-PCBs) represent a critical class of secondary environmental contaminants. Unlike their parent compounds, which primarily exert toxicity via the Aryl Hydrocarbon Receptor (AhR), OH-PCBs like 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB) act as potent endocrine disruptors. This technical guide explores the exact mechanistic pathways through which 4-OH-TCB disrupts the thyroid and estrogen axes, induces mitochondrial apoptosis, and outlines the self-validating experimental protocols required to quantify these effects in a laboratory setting.

Metabolic Activation & Pharmacokinetics

Parent polychlorinated biphenyls (PCBs) are highly lipophilic and bioaccumulate in adipose tissue. However, they undergo metabolic activation in the liver, primarily catalyzed by the Cytochrome P450 (CYP450) enzyme system. The oxidation of PCBs generates highly reactive arene oxide intermediates. These intermediates subsequently undergo an intramolecular rearrangement known as the "NIH shift" or direct hydration to form hydroxylated metabolites, such as 4-OH-TCB (1)[1].

Because of the structural addition of the hydroxyl group, 4-OH-TCB exhibits increased aqueous solubility and altered binding affinities, shifting its toxicological profile from dioxin-like AhR activation ( Kd​ = 45 nM) to direct endocrine interference (2)[2].

G PCB Parent PCB (e.g., TCB) CYP Cytochrome P450 (Oxidation) PCB->CYP Arene Arene Oxide Intermediate CYP->Arene NIH NIH Shift / Hydroxylation Arene->NIH OHTCB 4-OH-TCB NIH->OHTCB

Figure 1: CYP450-mediated metabolic activation of parent PCBs into 4-OH-TCB.

Core Endocrine Disruption Pathways

Thyroid Axis Disruption (Transthyretin Binding)

The structural conformation of 4-OH-TCB—specifically the para-substituted hydroxyl group flanked by adjacent chlorine atoms—closely mimics the endogenous thyroid hormone, Thyroxine ( T4​ ). This structural homology allows 4-OH-TCB to competitively bind to Transthyretin (TTR) , a primary T4​ transport protein in human blood and cerebrospinal fluid (3)[3]. By displacing T4​ , 4-OH-TCB not only induces localized hypothyroidism but also hijacks the TTR transport mechanism to cross the placental barrier, leading to severe neurodevelopmental deficits in the fetus.

Estrogen Axis Disruption (SULT1E1 Inhibition)

4-OH-TCB is a potent inhibitor of Estrogen Sulfotransferase (SULT1E1) . In healthy placental and hepatic tissues, SULT1E1 regulates estrogen homeostasis by transferring a sulfonate group to estradiol ( E2​ ), rendering it inactive and marking it for excretion. 4-OH-TCB acts as a high-affinity competitive inhibitor of this enzyme. By preventing the sulfonation of estradiol, 4-OH-TCB artificially elevates the bioavailability of active estrogens, leading to estrogenic toxicity and disruption of fetal development (4)[4].

Endocrine cluster_TTR Thyroid Axis Disruption cluster_SULT Estrogen Axis Disruption OHTCB 4-OH-TCB TTR Transthyretin (TTR) OHTCB->TTR Competitive Binding SULT SULT1E1 Inhibition OHTCB->SULT Enzyme Inhibition T4 Displacement of T4 TTR->T4 Hypo Fetal Hypothyroidism T4->Hypo E2 Increased E2 Bioavailability SULT->E2 Tox Estrogenic Toxicity E2->Tox

Figure 2: Dual endocrine disruption mechanisms of 4-OH-TCB via TTR and SULT1E1.

Mitochondrial Toxicity and Apoptosis

Beyond receptor and enzyme interference, 4-OH-TCB directly attacks cellular bioenergetics. Exposure to 4-OH-TCB induces the opening of the Mitochondrial Permeability Transition (MPT) pore. This causes a massive influx of calcium, reactive oxygen species (ROS) generation, and mitochondrial swelling. The subsequent depolarization of the mitochondrial membrane forces the release of Cytochrome c into the cytosol, triggering the caspase cascade and resulting in cellular apoptosis (5)[5].

Mito OHTCB 4-OH-TCB ROS ROS Generation OHTCB->ROS MPT MPT Pore Opening OHTCB->MPT Ca2+ Overload ROS->MPT Oxidative Stress CytC Cytochrome c Release MPT->CytC Depolarization Apop Apoptosis CytC->Apop

Figure 3: Mitochondrial toxicity pathway showing MPT induction and apoptosis.

Quantitative Data Summary

The following table synthesizes the quantitative metrics associated with 4-OH-TCB's biological interactions, establishing its potency across multiple disruption pathways.

Target SystemParameterValue / MetricBiological Implication
Aryl Hydrocarbon Receptor (AhR) Binding Affinity ( Kd​ )45 nMDemonstrates moderate affinity compared to parent TCB, indicating a shift toward endocrine disruption.
Estrogen Sulfotransferase (SULT1E1) Enzyme Inhibition ( Kic​ )Low nM rangePotently inhibits estradiol sulfonation, preventing estrogen deactivation.
Transthyretin (TTR) Competitive BindingHigh AffinityDisplaces endogenous T4​ , facilitating transport across the placental barrier.
Mitochondrial Membrane (MPT) Swelling InductionDose-dependentTriggers calcium release and ROS generation, leading to apoptosis.
Estradiol (Control) SULT1E1 Affinity ( Km​ )0.27 ± 0.06 nMServes as the baseline kinetic parameter for natural substrate turnover.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality.

Protocol 1: TTR-Binding Radioligand Competition Assay

Objective: Quantify the binding affinity of 4-OH-TCB to Transthyretin by measuring the displacement of radiolabeled Thyroxine ( [125I]−T4​ ).

  • Preparation: Incubate purified human TTR (30 nM) with [125I]−T4​ (50,000 cpm) in Tris-HCl buffer (pH 8.0) containing 0.1 M NaCl and 0.1% EDTA.

  • Ligand Addition: Add varying concentrations of 4-OH-TCB (0.1 nM to 10 μM) dissolved in DMSO (final DMSO concentration <1%). Incubate at 4°C for 2 hours to reach equilibrium.

  • Separation: Add Dextran-Coated Charcoal (DCC) suspension and incubate for 10 minutes on ice. Centrifuge at 4,000 × g for 15 minutes.

    • Causality of Reagents: DCC is utilized to strip free (unbound) [125I]−T4​ from the solution. The dextran coating prevents large proteins (like TTR) from entering the charcoal pores, ensuring that only the unbound ligand is precipitated.

  • Quantification: Decant the supernatant (containing TTR-bound [125I]−T4​ ) and measure radioactivity using a gamma counter.

  • Validation & Controls: Include a standard curve using unlabeled T4​ as a positive control. A successful assay will show a sigmoidal displacement curve for unlabeled T4​ , validating the structural integrity of the TTR binding pocket.

Protocol 2: Cytosolic SULT1E1 Inhibition Assay

Objective: Determine the inhibitory constant ( Kic​ ) of 4-OH-TCB on estrogen sulfotransferase activity.

  • Reaction Mixture: Combine sheep placental cytosol (source of SULT1E1), 20 μM PAPS (3'-phosphoadenosine-5'-phosphosulfate, the universal sulfonate donor), and [3H] -estradiol (0.1–6 nM) in a potassium phosphate buffer (pH 7.4).

  • Inhibitor Introduction: Introduce 4-OH-TCB at varying concentrations. Initiate the reaction by adding the cytosolic enzyme and incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction by adding 2 mL of cold dichloromethane. Vortex vigorously and centrifuge to separate phases.

    • Causality of Reagents: Dichloromethane is selected because unconjugated [3H] -estradiol is highly lipophilic and partitions into the organic layer, whereas the sulfated product ( [3H] -estradiol sulfate) is highly polar and remains in the aqueous phase.

  • Quantification: Extract an aliquot of the aqueous phase and measure via liquid scintillation counting.

  • Validation & Controls: Run a parallel assay using Triclosan (a known potent SULT1E1 inhibitor) to confirm assay sensitivity and establish a comparative baseline.

Protocol 3: Mitochondrial Permeability Transition (MPT) Assessment

Objective: Measure 4-OH-TCB-induced mitochondrial swelling as a proxy for MPT pore opening.

  • Isolation: Isolate rat liver mitochondria via differential centrifugation in a sucrose/HEPES buffer.

  • Suspension: Suspend mitochondria (1 mg protein/mL) in a swelling buffer containing 150 mM sucrose, 50 mM KCl, and 2 mM HEPES (pH 7.4).

  • Spectrophotometric Monitoring: Place the suspension in a spectrophotometer cuvette. Add 4-OH-TCB (10–50 μM) and continuously monitor absorbance at 540 nm.

    • Causality of Reagents: As the MPT pore opens, water rushes into the mitochondrial matrix, causing swelling. This physical expansion decreases the light scattering of the suspension, resulting in a measurable drop in absorbance at 540 nm.

  • Validation & Controls: Pre-incubate a control sample with 1 μM Cyclosporin A (CsA) before adding 4-OH-TCB. CsA specifically binds to cyclophilin D, locking the MPT pore closed. If 4-OH-TCB-induced swelling is negated by CsA, it definitively validates that the swelling is MPT-dependent rather than a non-specific membrane rupture.

References

  • Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. National Institutes of Health (NIH) / PMC.
  • 3,3',4,4'-tetrachlorobiphenyl: metabolism by the chick embryo in ovo and toxicity of hydroxyl
  • Effects of Endocrine Disrupting Chemicals on Amphibian Metamorphosis and Mitochondrial Membrane Permeability Transition. J-Stage.
  • Triclosan is a potent inhibitor of estradiol and estrone sulfon
  • Persistent Organic Pollutants and Transthyretin-Bound Thyroxin in Plasma of Inuit Women of Childbearing Age.

Sources

Exploratory

binding affinity of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl to transthyretin (TTR)

An In-Depth Technical Guide to the Binding Affinity of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl to Transthyretin (TTR) Abstract This technical guide provides a comprehensive examination of the binding interaction between...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Binding Affinity of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl to Transthyretin (TTR)

Abstract

This technical guide provides a comprehensive examination of the binding interaction between 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (a significant metabolite of polychlorinated biphenyls) and Transthyretin (TTR), a critical transport protein. We will delve into the structural and functional characteristics of TTR, the nature of the binding interaction, quantitative affinity data, and the molecular forces governing the complex formation. This document further details field-proven methodologies for quantifying this binding affinity, including Isothermal Titration Calorimetry (ITC) and Tryptophan Fluorescence Quenching, offering step-by-step protocols and the rationale behind experimental design. The objective is to equip researchers with the foundational knowledge and practical frameworks necessary to accurately characterize and interpret the binding of xenobiotics to TTR, a crucial aspect of toxicology and drug development.

Introduction: Transthyretin (TTR) - A Key Transporter with Pathological Implications

Transthyretin (TTR), formerly known as prealbumin, is a 55 kDa homotetrameric protein primarily synthesized in the liver and the brain's choroid plexus.[1][2][3] In plasma and cerebrospinal fluid, TTR serves as a principal transporter for the thyroid hormone thyroxine (T4) and for retinol (Vitamin A) through its complex with retinol-binding protein (RBP).[1][3][4]

The TTR tetramer is formed by the association of two dimers, creating a central channel with two structurally identical binding sites for T4.[4] Each monomer is rich in β-sheet structure.[1][3] While TTR is vital for hormone transport, its stability is critical. The dissociation of the tetramer into its constituent monomers is the rate-limiting step in the formation of amyloid fibrils, which can deposit in various tissues and lead to a group of diseases known as transthyretin amyloidosis (ATTR).[2][3] Consequently, small molecules that can bind to the T4 sites and stabilize the tetrameric structure are of significant therapeutic interest.[5]

The Ligand: 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl

Polychlorinated biphenyls (PCBs) are persistent environmental contaminants that, due to their chemical stability, bioaccumulate in food chains.[6][7] In vivo, PCBs are metabolized by cytochrome P450 enzymes into hydroxylated metabolites (OH-PCBs).[6][8] These metabolites, such as 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl, are often more biologically active than the parent compounds.

OH-PCBs are recognized as endocrine-disrupting compounds, partly due to their structural mimicry of the endogenous thyroid hormone T4. This similarity allows them to interact with proteins in the thyroid hormone system, most notably TTR.[6][7][9]

Molecular Interaction Analysis: 4-OH-TCB and the TTR Binding Pocket

The binding of OH-PCBs to TTR is a high-affinity interaction that occurs within the two thyroxine-binding pockets of the TTR tetramer.[6][9] This binding is competitive with the natural ligand, T4, and can lead to its displacement from the protein, a key mechanism contributing to thyroid disruption.[9][10]

Key Interacting Residues

Molecular docking and simulation studies have elucidated the specific amino acid residues within the TTR binding site that are crucial for the stable binding of OH-PCBs.[6][8] These interactions are primarily hydrophobic and are supplemented by hydrogen bonds. Key residues identified include:

  • Lysine 15 (Lys15): Often forms a hydrogen bond with the hydroxyl group of the ligand.

  • Leucine 17 (Leu17)

  • Alanine 108 (Ala108)

  • Alanine 109 (Ala109)

  • Leucine 110 (Leu110)

  • Serine 117 (Ser117)

  • Threonine 119 (Thr119)

The precise orientation and interaction profile confer a high degree of stability to the TTR-ligand complex.[6][8]

ligand 4-OH-TCB Lys15 Lys15 ligand->Lys15 H-Bond Leu17 Leu17 ligand->Leu17 Hydrophobic Ala108 Ala108 ligand->Ala108 Hydrophobic Leu110 Leu110 ligand->Leu110 Hydrophobic Ser117 Ser117 ligand->Ser117 Hydrophobic Thr119 Thr119 ligand->Thr119 Hydrophobic

Caption: Key amino acid interactions with 4-OH-TCB in the TTR binding pocket.

Quantitative Binding Affinity

The strength of the interaction between a ligand and a protein is quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.[11] OH-PCBs and their further metabolites have been shown to be high-affinity ligands for TTR, with affinities comparable to or even exceeding that of T4.[7][10]

CompoundBinding Affinity (Kd)Method
Thyroxine (T4)~4.7 nMFluorescence Probe Displacement
Lower-chlorinated PCB Sulfates4.8 – 16.8 nMFluorescence Probe Displacement
4-OH-TCB & related OH-PCBs Low Nanomolar Range Various (ITC, Fluorescence)

Note: Specific Kd values for 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl can vary based on experimental conditions. The data presented reflects the general high affinity of this class of compounds for TTR.[10][12]

Methodologies for Determining TTR Binding Affinity

Accurate determination of binding affinity is paramount for understanding the biological impact of a compound. Several biophysical methods can be employed, each with distinct advantages.[13] We will detail two robust and widely adopted techniques: Isothermal Titration Calorimetry (ITC) and Tryptophan Fluorescence Quenching.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful, label-free technique that directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact.[14][15] By titrating the ligand (4-OH-TCB) into a sample cell containing the protein (TTR), a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17][18]

prep Sample Preparation 1. Purify TTR protein 2. Prepare 4-OH-TCB ligand stock 3. Dialyze protein against assay buffer 4. Dissolve ligand in final dialysis buffer setup ITC Instrument Setup 1. Set experimental temperature (e.g., 25°C) 2. Load TTR into sample cell 3. Load 4-OH-TCB into syringe prep->setup titration Titration Inject small aliquots of ligand into the protein solution setup->titration detection Heat Detection Measure differential power between sample and reference cells per injection titration->detection analysis Data Analysis 1. Integrate raw power peaks to get heat/mole 2. Plot heat vs. molar ratio 3. Fit data to a binding model detection->analysis result Results Determine: Kd (Affinity) n (Stoichiometry) ΔH (Enthalpy) ΔS (Entropy) analysis->result

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

A. Rationale for Experimental Design:

  • Buffer Matching: The most critical step for high-quality ITC data is ensuring the buffer in the protein cell and the ligand syringe are perfectly matched. Any mismatch in buffer components (pH, salt concentration, additives) will generate large heats of dilution, obscuring the true binding signal. This is why the final dialysis buffer is used to dissolve the ligand.

  • Concentration Regime: The protein concentration in the cell and the ligand concentration in the syringe must be chosen carefully. A useful guideline is the 'c-window', where c = n * [Protein] / Kd. For optimal curve fitting, 'c' should ideally be between 10 and 1000.

B. Protocol:

  • Protein Preparation:

    • Express and purify recombinant human TTR to >95% purity.

    • Dialyze the purified TTR extensively against the chosen assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) at 4°C. Perform at least three buffer changes over 24 hours.

    • Measure the final protein concentration accurately using a method like UV-Vis spectroscopy (A280).

  • Ligand Preparation:

    • Prepare a concentrated stock solution of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl in a compatible solvent like DMSO.

    • Dilute the ligand stock into the final dialysis buffer from the protein preparation to achieve the desired syringe concentration (typically 10-20 times the protein concentration). The final DMSO concentration should be identical in both the cell and syringe solutions and kept to a minimum (<2%) to avoid interference.

  • ITC Experiment:

    • Thoroughly clean the ITC instrument cells and syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Load the TTR solution (e.g., 10-20 µM) into the sample cell and the matched buffer into the reference cell.

    • Load the 4-OH-TCB solution (e.g., 150-300 µM) into the titration syringe.

    • Program the titration sequence: typically a small initial injection (e.g., 0.5 µL) to discard, followed by 19-29 injections of 1-2 µL each, with sufficient spacing between injections for the signal to return to baseline.

  • Data Analysis:

    • Perform a control titration of ligand into buffer to measure the heat of dilution. Subtract this from the primary experimental data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software to derive Kd, n, and ΔH.

Tryptophan Fluorescence Quenching

This technique leverages the intrinsic fluorescence of tryptophan (Trp) residues within a protein.[19][20] TTR contains two Trp residues per monomer. When a ligand binds near a Trp residue, it can alter the local environment, often leading to a decrease (quenching) of the fluorescence signal.[19][21] This change in fluorescence intensity is dependent on the concentration of the ligand and can be used to calculate the binding affinity.[19]

prep Sample Preparation 1. Prepare purified TTR solution in buffer 2. Prepare a serial dilution of 4-OH-TCB ligand setup Spectrofluorometer Setup 1. Set excitation wavelength (λex) to 295 nm 2. Set emission wavelength scan (λem) from 310-400 nm prep->setup measurement Titration & Measurement 1. Measure fluorescence of TTR alone 2. Add increasing concentrations of ligand 3. Record emission spectrum after each addition setup->measurement correction Inner Filter Effect Correction Correct raw fluorescence data for ligand absorbance at λex and λem measurement->correction analysis Data Analysis 1. Plot change in fluorescence (ΔF) vs. [Ligand] 2. Fit the data to a binding equation (e.g., Stern-Volmer or non-linear regression) correction->analysis result Results Determine: Kd (Affinity) Bmax (Maximal Binding) analysis->result

Caption: Workflow for determining binding affinity using fluorescence quenching.

A. Rationale for Experimental Design:

  • Excitation Wavelength: An excitation wavelength of 295 nm is chosen to selectively excite tryptophan residues, minimizing excitation of tyrosine and phenylalanine, which also fluoresce but are less sensitive to environmental changes.[20]

  • Inner Filter Effect: Ligands that absorb light at either the excitation or emission wavelengths can cause an "inner filter effect," an artifactual quenching that is not due to binding. This must be corrected for mathematically to obtain an accurate Kd.

B. Protocol:

  • Preparation:

    • Prepare a stock solution of purified TTR (e.g., 1-2 µM) in a suitable buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Prepare a concentrated stock of 4-OH-TCB in DMSO and then create a serial dilution series in the same assay buffer used for the protein.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to 295 nm.

    • Set the emission scan range from 310 nm to 400 nm. Set excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Place the TTR solution in a quartz cuvette and record its baseline fluorescence emission spectrum. The peak should be around 330-340 nm.

    • Begin the titration by making small, sequential additions of the 4-OH-TCB stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new emission spectrum.

    • Continue until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.

  • Data Correction and Analysis:

    • To correct for the inner filter effect, measure the absorbance of each ligand concentration at the excitation (295 nm) and emission (e.g., 335 nm) wavelengths. Apply the following correction formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances at the excitation and emission wavelengths.

    • Calculate the change in fluorescence (ΔF) at the emission maximum for each ligand concentration.

    • Plot ΔF versus the concentration of 4-OH-TCB.

    • Fit the resulting curve using a non-linear regression for a one-site binding model: ΔF = (Bmax * [Ligand]) / (Kd + [Ligand]) where Bmax is the maximum fluorescence change at saturation. The software will calculate the best-fit value for Kd.

Conclusion

The interaction between 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl and transthyretin is a high-affinity binding event with significant toxicological and pharmacological implications. Understanding and accurately quantifying this binding is essential for assessing the endocrine-disrupting potential of environmental contaminants and for the rational design of TTR-stabilizing drugs for the treatment of amyloidosis. The methodologies detailed in this guide, particularly Isothermal Titration Calorimetry and Fluorescence Quenching, provide robust, field-proven frameworks for generating the high-quality data required by researchers, toxicologists, and drug development professionals. The choice of method will depend on instrument availability and the specific thermodynamic parameters of interest, but both, when executed with care, can yield reliable and insightful binding affinity data.

References

  • Purkey, H. E., Palaninathan, S. K., Kent, K. C., Smith, C., Safe, S. H., Sacchettini, J. C., & Kelly, J. W. (2004). Hydroxylated polychlorinated biphenyls selectively bind transthyretin in blood and inhibit amyloidogenesis: rationalizing rodent PCB toxicity. Chemistry & Biology, 11(12), 1719–1728. [Link]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein? ResearchGate. [Link]

  • Liz, M. A., Gomes, C. M., & Saraiva, M. J. (2015). The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism. International Journal of Molecular Sciences, 16(12), 15007–15026. [Link]

  • Dalal, V., Kumar, V., & Tomar, S. (2021). Structure-based mimicking of hydroxylated biphenyl congeners (OHPCBs) for human transthyretin, an important enzyme of thyroid hormone system. Journal of Molecular Graphics & Modelling, 105, 107870. [Link]

  • Khan, I., & Farooq, U. (2025). Transthyretin: Molecular Functions, Immunological Roles and Its Involvement in Amyloidogenesis. Journal of Pioneering Medical Sciences. [Link]

  • Creative Diagnostics. (n.d.). Transthyretin: Unravelling the Molecular Dynamics of a Multifaceted Protein. ELISA kit. [Link]

  • Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2013). Sulfated Metabolites of Polychlorinated Biphenyls Are High-Affinity Ligands for the Thyroid Hormone Transport Protein Transthyretin. Environmental Health Perspectives, 121(6), 657–662. [Link]

  • Wikipedia. (n.d.). Transthyretin. [Link]

  • Yin, S., Lik-Ourai, S., & Li, L. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Advion Interchim Scientific. [Link]

  • Dalal, V., Kumar, V., & Tomar, S. (2021). Structure-based mimicking of hydroxylated biphenyl congeners (OHPCBs) for human transthyretin, an important enzyme of thyroid hormone system. ResearchGate. [Link]

  • Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2016). Binding Interactions of Hydroxylated Polychlorinated Biphenyls (OHPCBs) with Human Hydroxysteroid Sulfotransferase hSULT2A1. International Journal of Molecular Sciences, 17(10), 1648. [Link]

  • Ghiviriga, I., & Chakravarty, S. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of Visualized Experiments, (148). [Link]

  • Li, H., & Guo, L. (2015). Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. International Journal of Molecular Sciences, 16(12), 25161–25187. [Link]

  • Akbar, S. M., Sreeramulu, K., & Sharma, H. C. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. Journal of Bioenergetics and Biomembranes, 48(3), 231–238. [Link]

  • Chen, C. C., & Chen, Y. T. (2019). Dose-dependent quenching of the intrinsic fluorescence of 2 μm WT-TTR by T4 and rafoxanide. ResearchGate. [Link]

  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link]

  • JoVE. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • IntechOpen. (2022). Calorimetry to Quantify Protein-Ligand Binding. [Link]

  • Akbar, S. M., Sreeramulu, K., & Sharma, H. C. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. PubMed. [Link]

  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry. [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118. [Link]

  • Penchala, S. C., Connelly, S., Wang, Y., & Johnson, J. A. (2013). Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses. Current Opinion in Structural Biology, 23(1), 43–52. [Link]

Sources

Foundational

Neurological Impacts of 4-Hydroxy-3,3',4',5'-Tetrachlorobiphenyl (4-OH-CB79): Mechanisms, Methodologies, and Implications

Executive Summary Polychlorinated biphenyls (PCBs) are persistent organic pollutants that exert profound neurotoxic effects. While legacy research focused heavily on parent compounds, recent toxicological paradigms have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that exert profound neurotoxic effects. While legacy research focused heavily on parent compounds, recent toxicological paradigms have shifted toward their hydroxylated metabolites (OH-PCBs), which demonstrate enhanced biological reactivity. Specifically, 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB79) —a major phase I oxidative metabolite of PCB 77/79—has emerged as a potent neurotoxicant and endocrine disruptor.

As a Senior Application Scientist, I have structured this whitepaper to dissect the exact causal mechanisms driving 4-OH-CB79 neurotoxicity. By bridging molecular interactions with self-validating experimental workflows, this guide provides drug development professionals and toxicologists with a rigorous framework for studying OH-PCB-induced neuropathology.

Core Neurotoxic Mechanisms: The "Why"

The neurotoxicity of 4-OH-CB79 is not a generalized chemical insult; it is a highly specific, multi-pathway hijacking of endogenous neurological and endocrine systems. The pathogenesis is driven by three distinct mechanisms:

Transthyretin (TTR) Hijacking and BBB Penetration

The blood-brain barrier (BBB) and the placental barrier restrict the entry of many xenobiotics. However, the structural homology between the phenolic ring of 4-OH-CB79 and the endogenous thyroid hormone, thyroxine (T4), allows the metabolite to competitively bind to Transthyretin (TTR) . TTR is the primary transport protein responsible for ferrying T4 across the BBB and into the fetal brain. By displacing T4 from TTR, 4-OH-CB79 not only gains direct, facilitated access to the immunoprivileged central nervous system (CNS) but simultaneously induces localized hypothyroidism in the developing brain, severely impairing neurogenesis[1][2].

Estrogen Sulfotransferase (SULT1E1) Inhibition

Once inside the CNS, 4-OH-CB79 acts as a potent competitive inhibitor of Estrogen Sulfotransferase (SULT1E1) . SULT1E1 is a phase II conjugating enzyme critical for regulating local estrogen levels by converting active estradiol into inactive estrogen sulfates. 4-OH-CB79 binds to the active site of SULT1E1 with an extremely high affinity ( Ki​≈0.89 nM )[3]. The failure to sulfate and deactivate estrogens disrupts the delicate hormonal balance required for proper synaptic plasticity and neuronal differentiation.

Mitochondrial Permeability Transition (MPT) and Apoptosis

At the cellular level, 4-OH-CB79 directly attacks neuronal mitochondria. The compound induces the opening of the Mitochondrial Permeability Transition (MPT) pore . This catastrophic event collapses the mitochondrial membrane potential ( ΔΨm​ ), halts ATP production, and triggers the release of reactive oxygen species (ROS) and cytochrome c into the cytosol. The presence of cytosolic cytochrome c subsequently activates the caspase-9/caspase-3 cascade, culminating in neuronal apoptosis[4].

G cluster_endo Endocrine & Transport Disruption cluster_mito Mitochondrial Toxicity (Neurons) OH_PCB 4-OH-CB79 Exposure TTR Binds Transthyretin (TTR) OH_PCB->TTR Displaces T4 SULT Inhibits SULT1E1 (Ki ~0.89 nM) OH_PCB->SULT Blocks Estrogen Sulfation BBB Crosses Blood-Brain Barrier TTR->BBB Facilitates Transport MPT Induces MPT Pore Opening BBB->MPT Accumulates in CNS ROS ROS Generation & Ca2+ Release MPT->ROS CYTC Cytochrome C Release MPT->CYTC APOP Neuronal Apoptosis ROS->APOP CYTC->APOP

Caption: Mechanistic pathways of 4-OH-CB79 neurotoxicity via endocrine disruption and mitochondrial apoptosis.

Quantitative Pharmacodynamic Data

To contextualize the potency of 4-OH-CB79, the following table synthesizes its binding affinities and inhibitory constants across its primary neurological targets.

Target / PathwayParameter MeasuredValue / EffectPathological ConsequenceReference
Estrogen Sulfotransferase (SULT1E1) Inhibitory Constant ( Ki​ )~0.89 nMLocalized estrogen toxicity; altered synaptic plasticity.[3]
Transthyretin (TTR) Binding Affinity ( Kd​ )> Thyroxine (T4) affinityBBB penetration; fetal brain hypothyroidism.[1][2]
Aryl Hydrocarbon Receptor (AhR) Dissociation Constant ( Kd​ )45 nMAltered xenobiotic metabolism; CYP450 induction.[5]
Mitochondrial MPT Pore ROS Generation / SwellingDose-dependent increaseCytochrome c release; neuronal apoptosis.[4]

Self-Validating Experimental Protocols: The "How"

To ensure scientific integrity, laboratory workflows must be designed as self-validating systems. A protocol is only as robust as its mechanistic controls. Below are the step-by-step methodologies for validating the two primary neurotoxic pathways of 4-OH-CB79.

Protocol 1: Mitochondrial Permeability Transition (MPT) Validation Assay

Rationale: To definitively prove that 4-OH-CB79-induced neuronal death is mediated by MPT pore opening rather than non-specific lipid bilayer degradation.

  • Mitochondrial Isolation: Homogenize cortical brain tissue in an isolation buffer (225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4). Centrifuge at 1,000 × g to remove nuclei, then at 10,000 × g to pellet mitochondria.

    • Causality Check: The inclusion of EGTA is critical to chelate endogenous calcium, preventing premature, artifactual MPT pore opening during the mechanical stress of isolation.

  • Resuspension & Baseline Measurement: Resuspend the pellet in an assay buffer lacking EGTA. Measure baseline absorbance at 540 nm using a spectrophotometer.

    • Causality Check: Light scattering at 540 nm correlates inversely with mitochondrial volume. Intact mitochondria scatter light (high absorbance); swollen mitochondria do not (low absorbance).

  • Experimental Treatments:

    • Group A (Negative Control): Vehicle (DMSO < 0.1%).

    • Group B (Test): 4-OH-CB79 (titrated from 1 to 50 µM).

    • Group C (Mechanistic Control): 4-OH-CB79 + 1 µM Cyclosporin A (CsA).

    • Causality Check: CsA specifically binds Cyclophilin D, locking the MPT pore in a closed state[4]. If swelling occurs in Group B but is entirely blocked in Group C, the mechanism is definitively MPT-driven. If swelling persists in Group C, the compound is causing non-specific membrane lysis.

  • Quantification: Monitor ΔA540​ continuously over 20 minutes to calculate the rate of mitochondrial swelling.

Workflow Step1 Isolate Brain Mitochondria (Differential Centrifugation) Step2 Resuspend in Assay Buffer (Mannitol, Sucrose, HEPES) Step1->Step2 Step3 Aliquot into Treatment Groups Step2->Step3 Control Vehicle Control (DMSO) Step3->Control Test 4-OH-CB79 (Dose Response) Step3->Test Inhibitor 4-OH-CB79 + Cyclosporin A (Mechanistic Control) Step3->Inhibitor Readout Measure Absorbance at 540 nm (Mitochondrial Swelling) Control->Readout Test->Readout Inhibitor->Readout

Caption: Self-validating experimental workflow for assessing 4-OH-CB79-induced mitochondrial swelling.

Protocol 2: SULT1E1 Competitive Inhibition Kinetics

Rationale: To quantify the binding affinity ( Ki​ ) of 4-OH-CB79 to human SULT1E1, establishing its endocrine-disrupting potential.

  • Enzyme Preparation: Express recombinant human SULT1E1 in E. coli and purify via Ni-NTA affinity chromatography.

  • Reaction Mixture Setup: Combine 10 nM SULT1E1, 100 µM PAPS (3'-phosphoadenosine-5'-phosphosulfate, the universal sulfate donor), and varying concentrations of 3 H-estradiol (1–20 nM) in 50 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Titration: Introduce 4-OH-CB79 at concentrations ranging from 0.1 nM to 10 nM.

    • Causality Check: Testing multiple substrate and inhibitor concentrations is mandatory. It allows for the generation of a Lineweaver-Burk plot to mathematically distinguish between competitive (binding to the active site) and non-competitive (allosteric) inhibition.

  • Reaction Termination & Extraction: Stop the reaction after 15 minutes by adding 250 µL of 0.1 M barium acetate, followed by 500 µL of chloroform.

    • Causality Check: Unreacted 3 H-estradiol partitions into the organic chloroform layer, while the highly polar, newly formed 3 H-estradiol-sulfate remains trapped in the aqueous phase.

  • Scintillation Counting: Quantify the radioactivity of the aqueous phase to determine the initial reaction velocity ( V0​ ). Calculate the Ki​ using global non-linear regression models.

Implications for Drug Development and Neuroprotection

Understanding the precise mechanisms of 4-OH-CB79 provides actionable targets for drug development, particularly in the context of environmental neurotoxicology and developmental disorders:

  • Targeting the MPT Pore: The validation that 4-OH-CB79 toxicity is MPT-dependent suggests that small-molecule inhibitors of Cyclophilin D (analogous to Cyclosporin A but optimized for BBB permeability and reduced immunosuppression) could serve as potent neuroprotectants against halogenated biphenyl exposure.

  • Thyroid Hormone Supplementation: Because 4-OH-CB79 competitively depletes fetal brain T4 levels by hijacking TTR, maternal T4 supplementation during critical gestational windows may outcompete the metabolite, rescuing neurodevelopmental trajectories.

References

  • 3,3',4,4'-tetrachlorobiphenyl: metabolism by the chick embryo in ovo and toxicity of hydroxylated metabolites. PubMed - NIH. Available at:[Link]

  • Effects of Endocrine Disrupting Chemicals on Amphibian Metamorphosis and Mitochondrial Membrane Permeability Transition. J-Stage. Available at: [Link]

  • Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases. PMC - NIH. Available at:[Link]

  • Full article: Transgenerational line transfer properties of hydroxylated polychlorinated biphenyls (OH-PCBs): implications for maternal-infant food safety. Taylor & Francis. Available at: [Link]

  • Mother to Fetus Transfer of Hydroxylated Polychlorinated Biphenyl Congeners (OH-PCBs) in the Japanese Macaque (Macaca fuscata): Extrapolation of Exposure Scenarios to Humans. ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS/MS Quantification Protocol for 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl in Human Serum

Introduction & Mechanistic Context 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB) is a highly toxic, hydroxylated metabolite of legacy polychlorinated biphenyls (OH-PCBs)[1]. Formed in vivo via cytochrome P450-media...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB) is a highly toxic, hydroxylated metabolite of legacy polychlorinated biphenyls (OH-PCBs)[1]. Formed in vivo via cytochrome P450-mediated oxidation of parent PCBs, 4-OH-TCB exhibits striking structural homology to the thyroid hormone thyroxine (T4). This structural mimicry allows the metabolite to competitively bind to transthyretin (TTR), a primary thyroid hormone transport protein in human serum, leading to severe endocrine disruption and neurodevelopmental toxicity[2]. Additionally, 4-OH-TCB acts as a potent inhibitor of estrogen sulfotransferase, disrupting critical estrogen homeostasis during fetal development[3].

Accurate quantification of 4-OH-TCB in human serum is analytically challenging due to its trace physiological concentrations (typically pg/mL to low ng/mL), strong protein binding affinity, and the presence of complex lipid matrices. This protocol details a highly specific, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflow utilizing isotope dilution, alkaline partitioning, and diazomethane derivatization to achieve robust, high-throughput quantification[4].

Pathway PCB Parent PCBs (e.g., CB77) CYP Hepatic CYP450 Oxidation PCB->CYP OHTCB 4-OH-TCB (Thyroxine Mimic) CYP->OHTCB Hydroxylation TTR Transthyretin (TTR) Binding OHTCB->TTR Competitive Binding T4 Displacement of Thyroxine (T4) TTR->T4 Tox Thyroid Hormone Disruption T4->Tox

Fig 1. Metabolic activation of PCBs to 4-OH-TCB and subsequent thyroid hormone disruption via TTR.

Experimental Rationale & Causality

The analytical workflow is strictly governed by the physicochemical properties of 4-OH-TCB, ensuring that every sample preparation step serves a distinct, causal purpose:

  • Protein Denaturation: Because 4-OH-TCB binds tightly to serum proteins like TTR, simple solvent extraction is insufficient. Hydrochloric acid (HCl) and 2-propanol are utilized to aggressively denature these proteins, releasing the bound OH-PCBs into the free state for extraction[1].

  • Alkaline Partitioning: To isolate 4-OH-TCB from neutral legacy POPs (e.g., parent PCBs, PBDEs), the organic extract is partitioned with potassium hydroxide (KOH). The phenolic hydroxyl group of 4-OH-TCB is deprotonated into a water-soluble phenolate ion, migrating to the aqueous phase, while neutral lipids and parent PCBs remain trapped in the organic phase[5].

  • Derivatization: Phenolic compounds exhibit severe peak tailing and irreversible adsorption in GC inlets due to active hydrogen bonding. Reacting 4-OH-TCB with diazomethane converts the hydroxyl group to a methoxy ether (-OCH3), yielding 4-methoxy-3,3',4',5'-tetrachlorobiphenyl (4-MeO-TCB). This eliminates hydrogen bonding, drastically improving volatility, thermal stability, and MS/MS sensitivity[1].

Step-by-Step Experimental Protocol

Materials & Reagents
  • Internal Standard: 13C12​ -labeled 4-OH-TCB (100 µg/mL in nonane).

  • Solvents: Hexane, Methyl tert-butyl ether (MTBE), 2-Propanol, Dichloromethane (Optima LC/MS grade).

  • Reagents: 6M HCl, 1M KOH in 50% Ethanol, Diazomethane in diethyl ether (freshly synthesized).

  • Cleanup: Acidified Silica Gel (H₂SO₄-treated).

Workflow Execution
  • Isotope Spiking: Aliquot 2.0 mL of human serum into a pre-cleaned glass centrifuge tube. Spike with 1.0 ng of 13C12​ -4-OH-TCB internal standard. Vortex for 30 seconds and equilibrate at room temperature for 15 minutes.

  • Denaturation: Add 1.0 mL of 6M HCl and 3.0 mL of 2-propanol. Vortex vigorously for 1 minute to denature binding proteins and disrupt lipid-protein complexes.

  • Primary Extraction: Add 5.0 mL of Hexane:MTBE (1:1, v/v). Shake mechanically for 10 minutes, then centrifuge at 2000 × g for 5 minutes. Transfer the upper organic layer to a clean tube. Repeat the extraction twice and combine the organic layers[1].

  • Alkaline Partitioning: Add 3.0 mL of 1M KOH in 50% ethanol to the combined organic extract. Shake for 5 minutes and centrifuge. The 4-OH-TCB partitions into the lower aqueous layer. Discard the upper organic layer (which contains neutral PCBs and bulk lipids).

  • Acidification & Re-extraction: Acidify the aqueous layer by adding 1.0 mL of 6M HCl (verify pH < 2). Add 4.0 mL of Hexane:MTBE (9:1, v/v) to re-extract the reprotonated 4-OH-TCB. Shake, centrifuge, and collect the upper organic layer. Evaporate to ~0.5 mL under a gentle nitrogen stream.

  • Derivatization: Add 0.5 mL of diazomethane in diethyl ether to the concentrated extract. Cap tightly and incubate at 4°C for 3 hours to ensure complete methylation to 4-MeO-TCB[5]. Evaporate to dryness under nitrogen and reconstitute in 1.0 mL of hexane.

  • Silica Cleanup: Pass the derivatized extract through a glass column packed with 1.0 g of acidified silica gel to destroy residual cholesterol and biogenic interferences. Elute with 10 mL of dichloromethane (DCM)[1].

  • Final Concentration: Evaporate the eluate to exactly 100 μL in nonane for GC-MS/MS injection.

Workflow S1 1. Serum Spiking (13C12-4-OH-TCB) S2 2. Denaturation (HCl + 2-Propanol) S1->S2 S3 3. LLE Extraction (Hexane:MTBE) S2->S3 S4 4. Alkaline Partitioning (KOH/EtOH) S3->S4 S5 5. Acidification & Re-extraction S4->S5 S6 6. Derivatization (Diazomethane) S5->S6 S7 7. Silica Cleanup (H2SO4-Silica) S6->S7 S8 8. GC-MS/MS Quantification S7->S8

Fig 2. Step-by-step extraction, partitioning, and derivatization workflow for 4-OH-TCB in serum.

GC-MS/MS Analytical Parameters & Data Presentation

Chromatographic separation is achieved using a Triple Quadrupole (QqQ) MS, equipped with a DB-5MS UI capillary column (30 m × 0.25 mm, 0.25 μm).

  • Injection: 1 μL, Splitless mode, 250°C.

  • Oven Program: 90°C (1 min) → 15°C/min to 200°C → 5°C/min to 300°C (hold 5 min).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Ionization: Electron Ionization (EI), 70 eV.

Table 1: GC-MS/MS MRM Transitions for Derivatized 4-MeO-TCB

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
4-MeO-TCB (Quantifier) 322.0 307.0 20 50
4-MeO-TCB (Qualifier) 322.0 259.0 35 50

| 13C12​ -4-MeO-TCB (IS) | 334.0 | 319.0 | 20 | 50 |

Trustworthiness: The Self-Validating System

To ensure strict analytical integrity, the protocol operates as a self-validating system:

  • Isotope Dilution Mass Spectrometry (IDMS): The pre-extraction spike of 13C12​ -4-OH-TCB acts as an absolute internal reference. Any analyte loss during the multi-step LLE, alkaline partitioning, or derivatization is proportionally mirrored by the labeled standard. This ensures mathematically absolute recovery correction, immune to matrix suppression[5].

  • Procedural Blanks & Matrix Spikes: A procedural blank (water substituted for serum) and a pooled serum sample spiked with native 4-OH-TCB are processed with every batch of 10 samples. This monitors background contamination and verifies the efficiency of the diazomethane derivatization step.

Table 2: Method Validation Metrics

Validation Parameter Value / Range Acceptance Criteria
Limit of Detection (LOD) 0.05 ng/mL S/N > 3
Limit of Quantification (LOQ) 0.15 ng/mL S/N > 10
Linear Dynamic Range 0.15 - 50.0 ng/mL R² > 0.995
Intra-day Precision (RSD) 4.2% < 15%
Inter-day Precision (RSD) 6.8% < 15%

| Absolute Extraction Recovery | 78 - 85% | 70 - 120% |

References

  • Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum - PMC Source: National Institutes of Health (nih.gov)[Link]

  • Hydroxylated PCB metabolites (OH-PCBs) in archived serum from 1950-60s California mothers: a pilot study - PubMed Source: National Institutes of Health (nih.gov)[Link]

  • Determination and Characterization of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Serum and Adipose Tissue of Japanese Women Diagnosed with Breast Cancer Source: Environmental Science & Technology (acs.org)[Link]

  • Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments Source: Environmental Science & Technology (acs.org)[Link]

  • Triclosan is a potent inhibitor of estradiol and estrone sulfonation in sheep placenta Source: National Institutes of Health (nih.gov)[Link]

Sources

Application

Application Note: Synthesis, Purification, and Validation of 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB 79) Analytical Standards

Executive Rationale Hydroxylated polychlorinated biphenyls (OH-PCBs) are critical phase I metabolites formed in vivo via the cytochrome P450 (CYP450) enzymatic oxidation of parent PCBs[1][2]. These metabolites, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

Hydroxylated polychlorinated biphenyls (OH-PCBs) are critical phase I metabolites formed in vivo via the cytochrome P450 (CYP450) enzymatic oxidation of parent PCBs[1][2]. These metabolites, particularly para-hydroxylated congeners like 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB 79), exhibit profound endocrine-disrupting capabilities. Due to their exact structural homology to the thyroid hormone thyroxine (T4), they competitively bind to transthyretin (TTR), leading to their selective retention in human blood and subsequent neurodevelopmental toxicity[3][4].

To facilitate toxicological research and environmental monitoring, high-purity analytical standards are required[5]. This application note details a high-yield, self-validating synthetic protocol for 4-OH-CB 79. By transitioning from legacy, low-yield Cadogan reactions[6] to a highly regioselective Suzuki-Miyaura cross-coupling followed by boron tribromide (BBr₃) mediated demethylation, this protocol ensures >99.5% purity[7][8].

Mechanistic Causality & Pathway Dynamics

The in vitro synthesis of OH-PCBs mimics the biological oxidation pathway but requires orthogonal protecting group chemistry to ensure high yields. Direct coupling of unprotected bromophenols often poisons the palladium catalyst via phenoxide coordination. By utilizing a methoxy-protected precursor (4-bromo-2-chloroanisole), the electronic properties of the aryl halide are preserved while preventing catalyst deactivation[7][9].

BiologicalPathway PCB PCB 79 (Parent) CYP CYP450 Enzymes PCB->CYP Oxidation Arene Arene Oxide Intermediate CYP->Arene O2 Addition OHPCB 4-OH-CB 79 (Metabolite) Arene->OHPCB NIH Shift TTR TTR Binding (T4 Disruption) OHPCB->TTR Blood Retention

Fig 1. Cytochrome P450-mediated metabolic pathway of PCB 79 to 4-OH-CB 79 and TTR binding.

Experimental Methodologies

SyntheticWorkflow S1 Step 1: Suzuki Coupling 4-Bromo-2-chloroanisole + 3,4,5-Trichlorophenylboronic acid Catalyst: Pd(dppf)Cl2 Base: Na2CO3 S2 Step 2: Extraction & Drying Phase Separation (Toluene/H2O) Dry over MgSO4 Concentrate S1->S2 S3 Step 3: Demethylation Reagent: BBr3 in Anhydrous DCM Conditions: -78°C to RT, 24h under Argon S2->S3 S4 Step 4: Quenching Quench: Ice H2O Extract: DCM Wash: Brine S3->S4 S5 S5 S4->S5

Fig 2. Step-by-step synthetic workflow for 4-OH-CB 79 via Suzuki coupling and BBr3 deprotection.

Phase I: Suzuki-Miyaura Cross-Coupling (Synthesis of 4'-Methoxy-3',3,4,5-tetrachlorobiphenyl)

Causality Check: Pd(dppf)Cl₂ is selected over traditional Pd(PPh₃)₄ because its bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand enforces a cis-geometry that accelerates the reductive elimination step. This is crucial for overcoming the steric hindrance of ortho-chlorinated substrates and minimizing unwanted dehalogenation side reactions[7].

Protocol:

  • Reagent Assembly: In a flame-dried Schlenk flask under argon, combine 4-bromo-2-chloroanisole (1.0 eq) and 3,4,5-trichlorophenylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and a degassed mixture of Toluene/Ethanol (4:1 v/v). Introduce 2.0 M aqueous Na₂CO₃ (2.0 eq)[7].

  • Reaction Execution: Reflux the biphasic mixture at 85 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous phase twice with ethyl acetate. Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (9:1). The protected intermediate should appear as a distinct UV-active spot with a higher Rf value than the boronic acid. GC-MS of a crude aliquot must confirm the intermediate molecular ion.

Phase II: Demethylation (Deprotection to 4-OH-CB 79)

Causality Check: Boron tribromide (BBr₃) is a hard Lewis acid that selectively coordinates to the ethereal oxygen. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group, yielding the phenoxide without inducing dehalogenation of the highly stable chlorinated biphenyl core[8][9].

Protocol:

  • Preparation: Dissolve the crude methoxy-intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C in a dry ice/acetone bath under argon.

  • BBr₃ Addition: Dropwise, add BBr₃ (1.0 M in DCM, 3.0 eq). The ultra-low temperature prevents violent exothermic side reactions and ether cleavage overshoots[8].

  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice. Extract with DCM (3x), wash with saturated NaHCO₃ to neutralize residual HBr, dry over MgSO₄, and evaporate. Self-Validation Checkpoint 2: ¹H NMR of the crude product must show the complete disappearance of the methoxy singlet at ~3.8 ppm and the emergence of a broad phenolic -OH peak.

Phase III: Purification & Isolation

Protocol:

  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 100% Hexane to Hexane/EtOAc (95:5) to separate the target from unreacted anisoles and homocoupling byproducts[8].

  • Recrystallization: Dissolve the purified fractions in a minimal amount of hot methanol and precipitate with dropwise addition of ultra-pure water to yield white microcrystals[8]. Self-Validation Checkpoint 3: HPLC-UV analysis at 254 nm must yield a single sharp peak with >99.5% area integration[10].

Quantitative Data Summaries

Table 1: Catalyst and Base Optimization for Suzuki Coupling of MeO-CB 79

Catalyst SystemBaseSolvent SystemTime (h)Isolated Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O2445%
Pd(dppf)Cl₂ Na₂CO₃ Toluene/EtOH/H₂O 16 82%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1288%

Table 2: Analytical Characterization Metrics for 4-OH-CB 79

Analytical TechniqueTarget ParameterExpected ResultValidation Purpose
GC-MS (EI) Molecular Ion (m/z)306 / 308 / 310 (Tetra-Cl Isotope Pattern)Confirm exact mass and chlorination degree[11].
¹H NMR (400 MHz) Aromatic ProtonsSpecific multiplet shifts; absence of 3.8 ppm singletVerify regiochemistry and complete deprotection[8].
HPLC-UV Peak Area Integration>99.5% at 254 nmCertify analytical standard purity grade[10].

References

  • [6] Synthesis and characterization of hydroxylated polychlorinated biphenyls (PCBs) identified in human serum. PubMed.6

  • [7] Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate. 7

  • [8] Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. PMC.8

  • [1] Production Mechanism of Hydroxylated PCBs by Oxidative Degradation of Selected PCBs Using TiO2 in Water and Estrogenic Activity of Their Intermediates. ACS Publications. 1

  • [10] Enantioselective Transport and Biotransformation of Chiral Hydroxylated Metabolites of Polychlorinated Biphenyls in Whole Poplar Plants. ACS Publications. 10

  • [3] Persistent Organic Pollutants and Transthyretin-Bound Thyroxin in Plasma of Inuit Women of Childbearing Age. ACS Publications. 3

  • [9] Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. ACS Publications. 9

  • [2] Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. PMC. 2

  • [5] Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). PMC. 5

  • [4] Dioxins, PCBs and Iodine: Effects on Synthesis and Metabolism of the Iodine Containing Thyroid Hormones. ResearchGate. 4

  • [11] Anaerobic Dehalogenation of Hydroxylated Polychlorinated Biphenyls by Desulfitobacterium dehalogenans. ResearchGate. 11

Sources

Method

Application Note: Advanced Derivatization Strategies for the GC-MS/MS Analysis of 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl

Introduction & Analytical Challenges The quantification of hydroxylated polychlorinated biphenyls (OH-PCBs) is critical in modern environmental toxicology and drug development. Among these, 4-hydroxy-3,3',4',5'-tetrachlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The quantification of hydroxylated polychlorinated biphenyls (OH-PCBs) is critical in modern environmental toxicology and drug development. Among these, 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (often analyzed alongside or referred to as 4-OH-CB107) is a highly potent metabolite known to bind to transthyretin (TTR) in vivo. This binding facilitates maternal-to-fetal transfer, significantly disrupting thyroid hormone (T4) levels and fetal brain development[1].

While Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) offers the sensitivity required to detect trace levels of this metabolite in biological matrices, the analyte presents a severe chromatographic challenge. Direct injection of free OH-PCBs into a GC system leads to tailing chromatographic peaks and irreproducible peak areas[2].

The Causality of Signal Degradation: The free phenolic hydroxyl (-OH) group is highly polar and prone to hydrogen bonding. As the vaporized analyte travels through the GC inlet and column, the -OH group interacts strongly with basic sites and active silanol groups (Si-OH) on the glass liner and stationary phase. This adsorption-desorption kinetic delay causes peak tailing, loss of resolution, and severe signal attenuation. To overcome this, chemical derivatization is mandatory to mask the hydroxyl group, converting it into a less polar, highly volatile, and thermally stable ether or silyl derivative.

Causality N1 Free 4-OH-CB107 (Polar -OH Group) N2 Active Sites in GC (Silanol Interactions) N1->N2 N4 Derivatization (Methylation/Silylation) N1->N4 Chemical Rxn N3 Peak Tailing & Signal Loss N2->N3 N5 Derivatized 4-OH-CB107 (Non-polar, Volatile) N4->N5 N6 Sharp Peaks & High Sensitivity N5->N6

Figure 1: Causality of derivatization: Overcoming silanol interactions to achieve sharp GC peaks.

Mechanistic Selection of Derivatization Agents

Researchers typically choose between two primary derivatization pathways for OH-PCBs: Methylation and Silylation . The choice dictates the sample preparation workflow, the stability of the final extract, and the specific mass transitions monitored during MS/MS.

Methylation (Diazomethane)

Methylation utilizes diazomethane ( CH2​N2​ ) to convert the phenolic hydroxyl group into a methoxy group ( −OCH3​ ), forming a MeO-PCB[3].

  • Mechanistic Advantage: The resulting methoxy derivative is extremely stable. Extracts can be stored for months without degradation, making this ideal for large-scale epidemiological studies.

  • Catalytic Requirement: The reaction requires a proton donor. Adding a few drops of methanol to the hexane extract prior to diazomethane addition increases the solubility of the OH-PCBs and maximizes the derivatization efficiency[3].

Silylation (BSTFA + 1% TMCS)

Silylation utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the hydroxyl proton with a trimethylsilyl (TMS) group.

  • Mechanistic Advantage: Silylation is faster, less toxic than diazomethane, and utilizes commercially available reagents[1].

  • Catalytic Requirement: 1% Trimethylchlorosilane (TMCS) is added as a catalyst. TMCS increases the silylation strength, which is crucial for sterically hindered hydroxyl groups (such as those adjacent to chlorine atoms on the biphenyl ring).

  • Limitation: TMS derivatives are highly moisture-sensitive. Any residual water in the extract will reverse the reaction, requiring strict anhydrous conditions.

Quantitative Method Performance

The following tables summarize the operational parameters and quantitative expectations for both derivatization strategies.

Table 1: Comparison of Derivatization Strategies for 4-OH-CB107

ParameterMethylation (Diazomethane)Silylation (BSTFA + 1% TMCS)
Reagent Diazomethane in diethyl etherBSTFA with 1% TMCS
Derivative Formed Methoxy-PCB (MeO-PCB)Trimethylsilyl-PCB (TMS-PCB)
Reaction Conditions 30 min at Room Temperature30 min at 60 °C
Derivative Stability Extremely high (stable for months)Moderate (highly moisture sensitive)
Catalyst Required Methanol (proton donor)1% TMCS (reaction enhancer)
Primary Advantage Clean baseline, robust for large batchesCommercially available, rapid prep

Table 2: Typical GC-MS/MS (SRM) Parameters for Derivatized 4-OH-CB107

Analyte DerivativePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Limit of Detection (LOD)
Methoxy-Derivative 353.9338.9 / 283.920 - 30~ 1 - 2 pg/g[4]
TMS-Derivative 411.9396.9 / 376.915 - 25~ 2 μg/kg[1]
(Note: Exact m/z values depend on the specific chlorine isotope cluster monitored, typically utilizing the 35Cl/37Cl isotopic distribution).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, these protocols are designed as self-validating systems. Every analytical batch must include a Method Blank (to monitor reagent background) and a pre-extraction spike of a 13C12​ -labeled OH-PCB surrogate (to continuously validate extraction recovery and derivatization efficiency)[5].

Workflow N1 Biological Sample + 13C-Surrogate N2 Liquid-Liquid Extraction (Hexane/Dichloromethane) N1->N2 N3 Lipid Removal (H2SO4-Silica Gel) N2->N3 N4 Derivatization Choice N3->N4 N5 Methylation (Diazomethane) N4->N5 High Stability N6 Silylation (BSTFA + 1% TMCS) N4->N6 Rapid Reaction N7 GC-MS/MS Analysis N5->N7 N6->N7

Figure 2: Workflow for the extraction and derivatization of 4-OH-CB107 prior to GC-MS/MS analysis.

Protocol A: Methylation via Diazomethane

Caution: Diazomethane is toxic and explosive. Must be generated and handled in a specialized micro-glassware apparatus inside a fume hood.

  • Sample Preparation: Extract the biological sample using Hexane/Dichloromethane (1:1 v/v). Remove lipids using concentrated sulfuric acid or H2​SO4​ -silica gel solid-phase extraction[1].

  • Concentration: Concentrate the combined organic extractions under a gentle nitrogen flow to approximately 0.5–1 mL[3].

  • Catalysis: Add exactly 3 drops of anhydrous methanol to each tube. This increases the solubility of the OH-PCBs and acts as a proton donor to maximize derivatization efficiency[3].

  • Derivatization: Add 0.5 mL of freshly synthesized diazomethane in diethyl ether to the sample[3].

  • Incubation: Cap the vial loosely and incubate at room temperature for 30 minutes. The persistence of a yellow tint indicates an excess of diazomethane, confirming the reaction has gone to completion.

  • Solvent Exchange: Evaporate the sample to complete dryness under a gentle nitrogen stream to remove excess unreacted diazomethane.

  • Reconstitution: Redissolve the residue in 1.0 mL of LC-MS grade hexane. Transfer to an autosampler vial for GC-MS/MS analysis.

Protocol B: Silylation via BSTFA + 1% TMCS

Note: This protocol requires strictly anhydrous conditions to prevent the hydrolysis of the TMS derivatives.

  • Sample Preparation: Perform extraction and lipid removal as described above.

  • Complete Dehydration: Evaporate the purified extract to absolute dryness under a gentle stream of nitrogen. Any residual moisture will quench the BSTFA reagent.

  • Derivatization: Add 100 μL of BSTFA containing 1% TMCS directly to the dried residue[1].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60 °C for 30 minutes. The elevated temperature and TMCS catalyst ensure the complete derivatization of sterically hindered hydroxyl groups.

  • Reagent Removal: Evaporate the derivatization reagent to dryness under a gentle nitrogen stream. Crucial Step: Injecting excess BSTFA into the GC can rapidly degrade the column's stationary phase and foul the MS source[1].

  • Reconstitution: Redissolve the derivatized residue in 1.0 mL of anhydrous hexane. Transfer to an autosampler vial and analyze immediately via GC-MS/MS[1].

References

  • Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. PMC - NIH. Available at:[Link]

  • Two Trace Analytical Methods for Determination of Hydroxylated PCBs and Other Halogenated Phenolic Compounds in Eggs from Norwegian Birds of Prey. ACS Publications. Available at:[Link]

  • Transgenerational line transfer properties of hydroxylated polychlorinated biphenyls (OH-PCBs): implications for maternal-infant food safety. Taylor & Francis. Available at: [Link]

  • Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. ACS Publications. Available at:[Link]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. MDPI. Available at: [Link]

Sources

Application

Topic: Using 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl as a Biomarker for PCB Exposure

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Need for Sensitive PCB Exposure Biomarkers Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Sensitive PCB Exposure Biomarkers

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that, despite being banned from production in many countries since the 1970s, remain ubiquitous in the environment.[1] Human exposure continues through contaminated food, air, and water, posing significant health risks, including endocrine disruption, neurotoxicity, and carcinogenicity.[2][3]

Upon entering the body, PCBs are metabolized by cytochrome P450 enzymes into various derivatives, most notably hydroxylated PCBs (OH-PCBs).[2] These metabolites are generally more hydrophilic than their parent compounds; however, certain congeners exhibit a high binding affinity for transport proteins like transthyretin in the blood.[4] This binding leads to their retention in the body, potentially disrupting thyroid hormone homeostasis and contributing to toxicity.[4]

One such metabolite is 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl, a hydroxylated derivative of 3,3',4',5'-tetrachlorobiphenyl (PCB 80). Its persistence and biological activity make it a highly relevant and specific biomarker for assessing human exposure to certain PCB congeners. Accurate quantification of this and other OH-PCBs in biological matrices is therefore critical for toxicological studies, risk assessment, and understanding the mechanisms of PCB-related health effects.

This application note provides a comprehensive, field-proven protocol for the sensitive and selective quantification of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scientific Principles: The Rationale for LC-MS/MS

The quantification of OH-PCBs in complex biological matrices presents significant analytical challenges due to their low concentrations and the presence of numerous interfering substances. While gas chromatography-mass spectrometry (GC-MS) has been traditionally used, it requires a chemical derivatization step to make the polar hydroxylated metabolites volatile.[5] This not only adds time and complexity to the workflow but also introduces potential variability and experimental error.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for its ability to analyze these polar metabolites directly, offering enhanced sensitivity, specificity, and throughput.[8][9]

Key Advantages of this Protocol:

  • Direct Analysis: Eliminates the need for chemical derivatization, simplifying the workflow.[8]

  • High Selectivity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, isolates the specific analyte from a complex matrix, drastically reducing background noise.

  • High Sensitivity: Achieves limits of quantification in the low picogram-per-milliliter (pg/mL) range, essential for detecting environmentally relevant exposure levels.[4]

  • Structural Confirmation: The precursor-to-product ion transition provides a high degree of confidence in the identification of the analyte.

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a systematic and validated pathway to ensure data integrity and reproducibility.

Overall_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical SampleCollection Serum Sample Collection (e.g., red-top tube) SampleStorage Storage at -80°C SampleCollection->SampleStorage ThawSpike Thaw Sample & Spike with Internal Standard SampleStorage->ThawSpike LLE Liquid-Liquid Extraction (Protein Precipitation & Phase Separation) ThawSpike->LLE Cleanup Solid-Phase Extraction (SPE) Cleanup LLE->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS DataProcessing Data Processing (Integration & Quantification) LCMS->DataProcessing DataReview Data Review & QC Check DataProcessing->DataReview Reporting Final Report Generation DataReview->Reporting

Fig 1. High-level overview of the bioanalytical process.

Materials and Reagents

Successful implementation of this protocol requires high-purity reagents and calibrated equipment to minimize background contamination and ensure accuracy.

Category Item Specifications
Analytical Standards 4-hydroxy-3,3',4',5'-tetrachlorobiphenylPurity ≥98%
¹³C₁₂-4-hydroxy-3,3',4',5'-tetrachlorobiphenylIsotopic Purity ≥99%, for use as Internal Standard (IS)
Solvents & Chemicals Acetonitrile (ACN), Methanol (MeOH)HPLC or LC-MS Grade
Hexane, Methyl-tert-butyl ether (MTBE)Pesticide Grade or equivalent
2-Propanol (IPA)HPLC Grade
Hydrochloric Acid (HCl), Potassium Chloride (KCl)ACS Grade or higher
Formic Acid (FA), Ammonium AcetateLC-MS Grade
WaterDeionized, >18 MΩ·cm
Biological Matrix Human SerumPooled, charcoal-stripped for calibration standards
Equipment Analytical Balance4 or 5 decimal places
Micro-pipettesCalibrated, various volumes
CentrifugeRefrigerated, capable of >3000 x g
Vortex Mixer, Tube Rotator
Nitrogen Evaporation SystemWith water bath
Solid-Phase Extraction (SPE) Manifold
LC-MS/MS Systeme.g., UPLC coupled to a triple quadrupole mass spectrometer
Consumables Glass Centrifuge Tubes (15 mL) with PTFE-lined caps
SPE Cartridgese.g., Silica-based, 500 mg
Autosampler Vials with inserts

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls

Causality: The use of a surrogate matrix (charcoal-stripped serum) for preparing calibrators and Quality Control (QC) samples is crucial. It mimics the viscosity and protein content of real samples, which helps to accurately account for matrix effects and extraction efficiency during method validation and sample analysis.[10]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the native standard and the ¹³C₁₂-labeled internal standard. Dissolve each in 1 mL of methanol to create individual stock solutions. Store in amber glass vials at -20°C.

  • Intermediate Solutions: Prepare serial dilutions from the primary stocks in methanol to create working solutions for spiking.

  • Internal Standard (IS) Working Solution (10 ng/mL): Dilute the ¹³C₁₂-IS stock solution in methanol. This solution will be added to every sample, calibrator, and QC.

  • Calibration Standards & QCs: In separate glass tubes, add appropriate volumes of the native standard working solutions to aliquots of charcoal-stripped human serum to achieve the desired concentration range (e.g., 10 pg/mL to 5000 pg/mL). Prepare at least three levels of QCs (low, mid, high).

Protocol 2: Serum Sample Preparation and Extraction

This hybrid Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) protocol is designed for robust removal of proteins and lipids, which can cause ion suppression in the mass spectrometer and shorten the life of the analytical column.

  • Sample Aliquoting: Allow serum samples, calibrators, and QCs to thaw completely at room temperature. Vortex gently. Aliquot 1 mL of each into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 10 ng/mL IS working solution to every tube (except for "double blank" samples). Vortex for 10 seconds. This step is critical for correcting for analyte loss during sample processing.

  • Protein Denaturation and Initial Extraction:

    • Add 1 mL of 6 M HCl to each tube to denature proteins and release the analyte. Vortex for 10 seconds.[11]

    • Add 5 mL of 2-propanol, vortex for 10 seconds.[5]

    • Add 5 mL of a 1:1 (v/v) mixture of Hexane:MTBE.[5][10]

  • Liquid-Liquid Extraction: Cap the tubes securely and mix on a tube rotator for 20 minutes. Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Combine Extracts: Carefully transfer the upper organic layer to a new clean glass tube using a glass Pasteur pipette. Repeat the extraction on the remaining aqueous layer with another 5 mL of Hexane:MTBE. Combine the organic layers.

  • Aqueous Wash: Add 3 mL of 1% aqueous KCl solution to the combined organic extracts.[12] Vortex for 30 seconds and centrifuge. Transfer the top organic layer to a new tube. This step removes residual water-soluble contaminants.

  • Evaporation: Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen at 35-40°C.

  • SPE Cleanup:

    • Condition an activated silica gel SPE cartridge with 5 mL of hexane.

    • Load the concentrated sample onto the cartridge.

    • Elute the analyte with 10 mL of dichloromethane (DCM).[5] This step effectively removes lipids.

  • Final Concentration & Reconstitution: Evaporate the DCM eluate to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water). Vortex, and transfer to an autosampler vial for analysis.

Sample_Prep_Workflow arrow arrow start 1 mL Serum Sample spike Spike with ¹³C₁₂-Internal Standard start->spike denature Add HCl & 2-Propanol (Protein Denaturation) spike->denature add_solvent Add Hexane:MTBE (1:1) denature->add_solvent extract Rotate 20 min Centrifuge 10 min add_solvent->extract transfer1 Collect Organic Layer extract->transfer1 reextract Re-extract with Hexane:MTBE transfer1->reextract transfer2 Combine Organic Layers reextract->transfer2 wash Wash with 1% KCl transfer2->wash concentrate1 Evaporate to ~0.5 mL wash->concentrate1 spe_load Load onto Silica SPE Cartridge concentrate1->spe_load spe_elute Elute with Dichloromethane spe_load->spe_elute concentrate2 Evaporate to Dryness spe_elute->concentrate2 reconstitute Reconstitute in 100 µL Mobile Phase concentrate2->reconstitute end Inject into LC-MS/MS reconstitute->end

Fig 2. Step-by-step serum sample preparation workflow.

Instrumental Analysis: LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Parameter Condition Rationale
LC System UPLC / HPLC
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and peak shape for phenolic compounds.
Mobile Phase A10 mM Ammonium Acetate in WaterBuffering agent to stabilize ionization.[10]
Mobile Phase BMethanolOrganic modifier for elution.
Gradient20% B to 95% B over 8 min, hold 2 min, re-equilibrateA gradient is essential for eluting the analyte while separating it from early-eluting matrix components.
Flow Rate0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization, Negative (ESI-)The phenolic hydroxyl group is readily deprotonated to form a [M-H]⁻ ion.[8]
Capillary Voltage-2.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C
MRM Transitions
4-OH-TCB322.9 > 287.9Precursor ([M-H]⁻) > Product (loss of Cl)
¹³C₁₂-4-OH-TCB (IS)334.9 > 298.9Precursor ([M-H]⁻) > Product (loss of Cl)
Collision Energy25 eV (Optimize for your instrument)
Dwell Time100 ms

Data Analysis, Interpretation, and Quality Control

Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the calibrators. A linear regression with a 1/x weighting is typically used. The concentration of the analyte in unknown samples is then calculated from this curve.

Method Validation: To ensure trustworthiness, the method must be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation). Key parameters are summarized below.

Validation Parameter Acceptance Criteria Purpose
Linearity r² ≥ 0.99Demonstrates a proportional response across the concentration range.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)Measures how close the determined value is to the true value.
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)Measures the reproducibility of the results.
Recovery Consistent and reproducibleAssesses the efficiency of the extraction process.
Matrix Effect CV ≤15%Evaluates the impact of co-eluting matrix components on ionization.
LLOQ Signal-to-Noise > 10, with acceptable accuracy & precisionDefines the lowest concentration that can be reliably quantified.

Interpreting Results: The concentration of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl is reported in pg/mL or ng/g of serum. These levels can be compared to population reference ranges or data from epidemiological studies to assess the extent of exposure. For example, some OH-PCBs have been negatively associated with cognitive function in children, highlighting their toxicological relevance.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction; Analyte degradation; Adsorption to surfaces.Ensure pH is correct during LLE; Check solvent purity and volumes; Use silanized glassware if adsorption is suspected.
Poor Peak Shape Column degradation; Incompatible reconstitution solvent; Matrix effects.Replace analytical column; Reconstitute in initial mobile phase; Improve sample cleanup or dilute the sample.
High Background Signal Contaminated solvents, reagents, or glassware; Carryover from previous injection.Use high-purity solvents; Thoroughly clean glassware; Run solvent blanks between high-concentration samples.
Inconsistent IS Response Inaccurate spiking; IS degradation; Ion suppression.Verify pipette calibration; Check IS stability; Investigate for matrix effects specific to the IS.

References

  • Analytical approaches for the determination of PCB metabolites in blood: A review. (n.d.). ScienceDirect.
  • Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. (2021).
  • Liquid-liquid extraction of 3,3'-dichlorobiphenyl (PCB11) and its hydroxylated metabolites from animal blood/serum. (2024). protocols.io. [Link]

  • Identification of a sulfate metabolite of PCB 11 in human serum. (2017). National Institutes of Health (NIH). [Link]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. (2022). MDPI. [Link]

  • Extraction of PCB18 (2,2',5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Serum. (2025). protocols.io. [Link]

  • Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray. (2022). National Institutes of Health (NIH). [Link]

  • Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. (2022). ACS Publications. [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022). SciELO. [Link]

  • Polychlorinated biphenyl (PCB) sulfates in human serum. (2016). Iowa Research Online. [Link]

  • Individual Polychlorinated Biphenyl (PCB) Congeners Produce Tissue- and Gene-Specific Effects on Thyroid Hormone Signaling during Development. (2011). National Institutes of Health (NIH). [Link]

  • Identification of hydroxylated metabolites of 3,3',4,4'-tetrachlorobiphenyl and metabolic pathway in whole poplar plants. (2010). National Institutes of Health (NIH). [Link]

  • Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor. (2019). National Institutes of Health (NIH). [Link]

  • Identification of hydroxylated metabolites of 3,3′,4,4′-tetrachlorobiphenyl and metabolic pathway in whole poplar plants. (2010). National Institutes of Health (NIH). [Link]

  • Sulfate Conjugates Are Urinary Markers of Inhalation Exposure to 4-Chlorobiphenyl (PCB3). (2013). ACS Publications. [Link]

  • 3,3',4,4'-Tetrachlorobiphenyl. Excretion and tissue retention of hydroxylated metabolites in the mouse. (1989). National Institutes of Health (NIH). [Link]

  • Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs. (2010). National Institutes of Health (NIH). [Link]

  • Hydroxylation markedly alters how the polychlorinated biphenyl (PCB) congener, PCB52, affects gene expression in human preadipocytes. (2022). National Institutes of Health (NIH). [Link]

  • PCB11 Metabolite, 3,3'-Dichlorobiphenyl-4-ol, Exposure Alters the Expression of Genes Governing Fatty Acid Metabolism in the Absence of Functional Sirtuin 3: Examining the Contribution of MnSOD. (2018). National Institutes of Health (NIH). [Link]

  • Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. (2005). ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocols for High-Throughput Screening of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl

Abstract This comprehensive guide provides detailed methodologies for the high-throughput screening (HTS) of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB), a significant and toxic metabolite of the polychlorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed methodologies for the high-throughput screening (HTS) of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB), a significant and toxic metabolite of the polychlorinated biphenyl (PCB) congener CB77. As a compound of interest in environmental monitoring and toxicology, robust and efficient screening methods are paramount. This document outlines two primary HTS approaches: a competitive immunoassay and a cell-based reporter assay. For each, we provide the scientific rationale, step-by-step protocols, and data analysis guidelines. The protocols are designed to be self-validating through the inclusion of rigorous quality control measures. Furthermore, this guide includes workflow diagrams and a troubleshooting section to support researchers, scientists, and drug development professionals in the successful implementation of these assays.

Introduction: The Imperative for Screening 4-OH-TCB

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that, despite being banned in many countries, continue to pose a threat to environmental and human health due to their bioaccumulation and toxicity.[1] The metabolism of PCBs in vivo, often mediated by cytochrome P450 monooxygenases, can lead to the formation of hydroxylated metabolites (OH-PCBs).[2] These metabolites, such as 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB), can exhibit unique and sometimes greater toxicity than their parent congeners.

4-OH-TCB has been shown to interact with several biological pathways, most notably acting as a potential endocrine disruptor. Its structural similarity to endogenous hormones, such as thyroid hormones, allows it to interfere with normal physiological processes. The primary mechanisms of toxicity for 4-OH-TCB and related compounds include:

  • Aryl Hydrocarbon Receptor (AhR) Activation: Like many dioxin-like compounds, PCBs and their metabolites can bind to and activate the AhR, a ligand-dependent transcription factor.[3][4][5] This activation can lead to the expression of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1), and can mediate a range of toxic effects.[6]

  • Thyroid Hormone System Disruption: 4-OH-TCB can act as an antagonist to the thyroid hormone receptor (THR), inhibiting the binding of endogenous thyroid hormones and disrupting the normal regulation of metabolism, growth, and development.[7][8]

Given the potential for widespread environmental contamination and the significant health risks associated with 4-OH-TCB, the development of sensitive and high-throughput screening (HTS) assays is crucial for its rapid detection and toxicological characterization. HTS enables the rapid screening of large numbers of samples or compounds, making it an invaluable tool in environmental monitoring, food safety, and drug discovery.[9][10][11]

High-Throughput Screening Methodologies for 4-OH-TCB

Two robust and complementary HTS methodologies are presented here for the detection and characterization of 4-OH-TCB: a Fluorescence Polarization Immunoassay (FPIA) for quantitative detection and a cell-based reporter assay for functional assessment of AhR activation.

Principle of Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay technique that allows for rapid and sensitive detection of small molecules.[12][13][14][15] The assay is based on the principle of competitive binding. A fluorescently labeled analog of 4-OH-TCB (the "tracer") is used, which, when excited with plane-polarized light, emits depolarized light due to its rapid tumbling in solution. When a specific antibody binds to the tracer, the resulting complex is much larger, tumbles more slowly, and thus emits a higher degree of polarized light.

In a competitive FPIA, unlabeled 4-OH-TCB from a sample competes with the tracer for a limited number of antibody binding sites. The higher the concentration of 4-OH-TCB in the sample, the less tracer will be bound to the antibody, resulting in a lower fluorescence polarization signal. This inverse relationship allows for the quantification of 4-OH-TCB in the sample.

Scientist's Note (Expertise & Experience): The key advantages of FPIA for HTS are its speed and simplicity. As a homogeneous assay, it requires no separation or washing steps, which significantly reduces assay time and simplifies automation.[12][14] The entire procedure can often be completed in under 30 minutes.[13]

Principle of Cell-Based Aryl Hydrocarbon Receptor (AhR) Reporter Assay

Cell-based reporter assays are powerful tools for assessing the functional activity of compounds on specific biological pathways.[16][17] For 4-OH-TCB, an AhR reporter assay can determine its ability to activate this key toxicity pathway.

This assay utilizes a mammalian cell line that has been stably transfected with a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an AhR-responsive promoter.[3][18][19] When a compound like 4-OH-TCB enters the cell and binds to the AhR, the receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter region of the reporter gene. This binding initiates the transcription of the reporter gene, leading to the production of the reporter protein. The amount of reporter protein produced, which can be quantified by measuring light output (luciferase) or fluorescence, is directly proportional to the AhR activation potential of the compound.[3]

Scientist's Note (Expertise & Experience): While immunoassays provide quantitative data on the presence of a compound, cell-based assays offer crucial functional information. An AhR reporter assay will not only detect 4-OH-TCB but will also provide a measure of its biological activity, which is often more relevant for toxicological risk assessment. This approach allows for the screening of compounds for their potential to cause dioxin-like toxicity.[17]

Visualization of Key Pathways and Workflows

Mechanism of Aryl Hydrocarbon Receptor (AhR) Activation

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OH_TCB 4-OH-TCB AhR_complex AhR-Hsp90 Complex OH_TCB->AhR_complex Binding AhR_ligand_complex AhR-Ligand Complex AhR_complex->AhR_ligand_complex Conformational Change & Hsp90 Dissociation ARNT ARNT AhR_ARNT_complex AhR-ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_complex Dimerization ARNT->AhR_ARNT_complex DRE DRE (DNA) AhR_ARNT_complex->DRE Binding mRNA mRNA DRE->mRNA Transcription Reporter_Protein Reporter Protein (e.g., Luciferase) mRNA->Reporter_Protein Translation Signal Signal invis_node->Signal Quantifiable Signal (Light/Fluorescence) HTS_Workflow start Start: Compound/Sample Library assay_prep Assay Plate Preparation (e.g., 384-well) start->assay_prep reagent_add Automated Reagent Addition (Cells, Antibodies, Tracer, etc.) assay_prep->reagent_add incubation Incubation reagent_add->incubation detection Signal Detection (Plate Reader) incubation->detection data_analysis Data Analysis (Normalization, Curve Fitting) detection->data_analysis hit_id Hit Identification & Confirmation data_analysis->hit_id end End: Confirmed Hits hit_id->end

Caption: Generalized workflow for a high-throughput screening campaign.

Detailed Protocols

Protocol 1: Fluorescence Polarization Immunoassay (FPIA)

This protocol describes a competitive FPIA for the quantification of 4-OH-TCB in a 384-well plate format, suitable for HTS.

Materials:

  • Anti-4-OH-TCB monoclonal antibody

  • 4-OH-TCB-fluorescein tracer

  • 4-OH-TCB standard

  • Assay Buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA, pH 7.4)

  • 384-well, low-volume, black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence polarization capabilities

Protocol Steps:

  • Preparation of Reagents:

    • Prepare a standard curve of 4-OH-TCB in Assay Buffer. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.

    • Dilute the anti-4-OH-TCB antibody and 4-OH-TCB-fluorescein tracer in Assay Buffer to their optimal working concentrations (to be determined during assay development).

  • Assay Plate Setup:

    • Add 10 µL of Assay Buffer to all wells.

    • Add 5 µL of 4-OH-TCB standards, controls, or unknown samples to the appropriate wells.

    • Add 5 µL of the diluted anti-4-OH-TCB antibody solution to all wells except the "no antibody" controls.

  • Incubation:

    • Incubate the plate at room temperature for 10 minutes with gentle shaking.

  • Tracer Addition:

    • Add 5 µL of the diluted 4-OH-TCB-fluorescein tracer solution to all wells.

  • Final Incubation:

    • Incubate the plate at room temperature for 15 minutes with gentle shaking, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (mP) of each well using a plate reader. Excitation wavelength: 485 nm; Emission wavelength: 520 nm.

Data Analysis and Quality Control:

  • Standard Curve: Plot the mP values against the logarithm of the 4-OH-TCB concentration. Perform a four-parameter logistic fit to generate a standard curve.

  • Quantification: Determine the concentration of 4-OH-TCB in unknown samples by interpolating their mP values from the standard curve.

  • Trustworthiness (Self-Validation):

    • Z'-Factor: Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

      • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

      • Where "max" refers to the signal from the zero-standard (maximum polarization) and "min" refers to the signal from the highest standard or a no-antibody control (minimum polarization).

    • Controls: Include positive controls (a known concentration of 4-OH-TCB) and negative controls (Assay Buffer only) on each plate.

Protocol 2: AhR Luciferase Reporter Assay

This protocol details a cell-based assay to measure the AhR-activating potential of 4-OH-TCB using a commercially available reporter cell line (e.g., from INDIGO Biosciences or similar). [19] Materials:

  • AhR-responsive reporter cell line (e.g., human liver hepatoma cells stably transfected with a DRE-driven luciferase reporter gene).

  • Cell Culture Medium (as recommended by the cell line supplier).

  • Fetal Bovine Serum (FBS), charcoal-stripped.

  • 384-well, white, clear-bottom, cell culture-treated plates.

  • 4-OH-TCB standard.

  • Positive control (e.g., TCDD).

  • Luciferase assay reagent.

  • Luminometer plate reader.

Protocol Steps:

  • Cell Seeding:

    • Culture the AhR reporter cells according to the supplier's instructions.

    • Seed the cells into a 384-well plate at a density of approximately 10,000 cells per well in 40 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow the cells to attach. [19]

  • Compound Treatment:

    • Prepare serial dilutions of 4-OH-TCB and the positive control (TCDD) in culture medium.

    • Carefully remove the seeding medium from the wells.

    • Add 40 µL of the compound dilutions, controls, or vehicle (e.g., 0.1% DMSO in medium) to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours. [17]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the culture medium from the wells.

    • Add 20 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measurement:

    • Measure the luminescence (Relative Light Units, RLU) of each well using a luminometer plate reader.

Data Analysis and Quality Control:

  • Dose-Response Curves: Plot the RLU values against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

  • Data Normalization: Express the activity as a percentage of the response induced by a maximal concentration of the positive control (TCDD).

  • Trustworthiness (Self-Validation):

    • Z'-Factor: Calculate the Z'-factor using the positive control (e.g., 1 nM TCDD) and the vehicle control (0.1% DMSO).

    • Cell Viability: A parallel assay (e.g., using CellTiter-Glo®) should be performed to ensure that the observed effects are not due to cytotoxicity.

    • Confirmation: Positive hits should be confirmed by re-testing and by assessing their ability to induce the expression of an endogenous AhR target gene, such as CYP1A1, using qPCR. [3]

Data Presentation and Interpretation

Quantitative data from these HTS assays should be presented in a clear and concise manner.

Table 1: Example FPIA Data for 4-OH-TCB Standard Curve

4-OH-TCB (ng/mL)Mean mPStd. Dev.% Inhibition
025080%
0.12351010%
11801247%
10110993%
100657123%
1000556130%

Table 2: Example AhR Reporter Assay Data

CompoundEC50 (nM)Max Response (% of TCDD)
TCDD (Control)0.1100%
4-OH-TCB5.285%
Parent PCB (CB77)12.560%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) Suboptimal reagent concentrations; High variability in pipetting; Plate reader settings incorrect.Re-optimize antibody and tracer concentrations (FPIA) or cell density (reporter assay); Use automated liquid handlers for improved precision; Verify plate reader settings.
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in plates; Inaccurate pipetting.Ensure a homogeneous cell suspension before seeding; Avoid using the outer wells of the plate or fill them with buffer; Calibrate pipettes regularly.
No Signal or Weak Signal Inactive reagents; Incorrect filter sets/wavelengths; Cell death (reporter assay).Check the expiration dates and storage conditions of all reagents; Confirm the correct excitation/emission wavelengths are being used; Perform a cell viability assay.
High Background Signal Autofluorescence of compounds or sample matrix; Non-specific binding.Subtract the signal from a "no-tracer" or "no-reagent" control; Include a matrix blank; Increase the concentration of blocking agents (e.g., BSA) in the assay buffer.

Conclusion

The high-throughput screening assays detailed in this application note provide robust and reliable methods for the detection and functional characterization of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl. The Fluorescence Polarization Immunoassay offers a rapid and sensitive method for quantification, while the Aryl Hydrocarbon Receptor reporter assay provides critical insights into the biological activity of this toxic metabolite. By incorporating the principles of scientific integrity, including rigorous quality control and self-validating protocols, researchers can confidently implement these assays to advance our understanding of the environmental and toxicological impact of 4-OH-TCB.

References

  • A Sensitive Fluorescence Polarization Immunoassay for the Rapid Detection of Okadaic Acid in Environmental Waters. (2023). MDPI. [Link]

  • Fluorescence polarization immunoassay for microcystin-lr. (n.d.). Public Health Toxicology. [Link]

  • Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. (n.d.). SpringerLink. [Link]

  • A Sensitive Fluorescence Polarization Immunoassay for the Rapid Detection of Okadaic Acid in Environmental Waters. (2023). ResearchGate. [Link]

  • Researchers develop testing system for endocrine disrupting chemicals. (2012). Healio. [Link]

  • Fluorescence Immunoassay Technique for Detecting Organic Environimental Contaminants. (1975). EPA. [Link]

  • ABRAXIS® PCBs Higher Chlorinated, ELISA, 96-test. (n.d.). Abraxis. [Link]

  • Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. (2025). PMC. [Link]

  • High-Throughput Effect-Directed Analysis Using Downscaled in Vitro Reporter Gene Assays To Identify Endocrine Disruptors in Surface Water. (2018). ACS Publications. [Link]

  • Abstract: Using In Vitro HTS Methods to Identify Endocrine Disruptors. (2014). NIH. [Link]

  • Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. (n.d.). PMC. [Link]

  • PCB ELISA (Microtiter Plate). (2021). Eurofins Abraxis. [Link]

  • Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

  • A thyroid hormone antagonist that inhibits thyroid hormone action in vivo. (2002). PubMed. [Link]

  • Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. (2020). Carolina Digital Repository. [Link]

  • Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. (2016). MDPI. [Link]

  • Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators. (n.d.). University of California, Davis. [Link]

  • PCBs: structure–function relationships and mechanism of action. (n.d.). PMC. [Link]

  • Hydroxylation and dechlorination of 3,3',4,4'-tetrachlorobiphenyl (CB77) by rat and human CYP1A1s and critical roles of amino acids composing their substrate-binding cavity. (2022). PubMed. [Link]

  • PCBs: structure-function relationships and mechanism of action. (n.d.). PubMed. [Link]

  • trichlorobiphenyl and 4-hydroxy-2 ',3 ',4 ',5 '-tetrachlorobiphenyl are estrogenic in rainbow trout. (n.d.). ResearchGate. [Link]

  • Electrochemical Development of an Immunosensor for Detection Polychlorinated biphenyls (PCBs) for Environmental Analysis. (2021). MDPI. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). IntechOpen. [Link]

  • (PDF) A quantitative enzyme linked immunosorbent assay (ELISA) for the detection of polychlorinated biphenyls (PCBs) in electrical insulating oil. (2020). ResearchGate. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • 3,3′,4,4′-tetrachlorobiphenyl (PCB77) enhances human Kv1.3 channel currents and alters cytokine production. (n.d.). PMC. [Link]

  • High-Throughput Screening Assay Profiling for Large Chemical Databases. (n.d.). SpringerLink. [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. [Link]

  • PCB ELISA Kit. (n.d.). NJ.gov. [Link]

  • What are THR antagonists and how do they work?. (2024). Patsnap Synapse. [Link]

  • Discovery and Characterization of Orally Bioavailable Nonpeptide Thyroid Stimulating Hormone Receptor (TSHR) Antagonists for the Treatment of Graves' Disease. (n.d.). Crinetics. [Link]

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Application

Application Note: Preparation of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl Calibration Curves for Mass Spectrometry

Introduction Hydroxylated polychlorinated biphenyls (OH-PCBs) are significant metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1][2] These metabolites, formed through cytochrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydroxylated polychlorinated biphenyls (OH-PCBs) are significant metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1][2] These metabolites, formed through cytochrome P450-mediated oxidation, have demonstrated considerable toxicological effects, including endocrine disruption.[3][4] The accurate quantification of specific OH-PCB congeners, such as 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB), in environmental and biological matrices is therefore of paramount importance for risk assessment. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose, offering high sensitivity and selectivity.[5][6][7][8]

A cornerstone of accurate quantitation in mass spectrometry is the establishment of a robust calibration curve. This application note provides a detailed, field-proven protocol for the preparation of 4-OH-TCB calibration curves. The methodology emphasizes practices that ensure the accuracy, precision, and linearity of the calibration standards, forming a self-validating system for reliable data generation. The principles outlined herein are applicable to both GC-MS and LC-MS/MS platforms, with specific considerations highlighted for each.

Foundational Principles: Ensuring Analytical Integrity

The preparation of accurate calibration standards is not merely a procedural task; it is the foundation upon which the validity of all subsequent quantitative data rests. The central principle is to create a series of standards with precisely known concentrations of the analyte, 4-OH-TCB, that span the expected concentration range in the unknown samples.

Causality in Experimental Design:

  • Choice of Solvent: The solvent system must ensure the complete dissolution and stability of 4-OH-TCB and the internal standard.[9] A non-polar aprotic solvent like hexane or a moderately polar solvent like acetonitrile is often chosen to prevent degradation and ensure compatibility with the initial chromatographic mobile phase or injection solvent.

  • Use of a Certified Reference Material (CRM): Traceability to a known standard is non-negotiable for authoritative results. A CRM from an accredited supplier provides a certified concentration and an estimate of uncertainty, which are critical for establishing the accuracy of the entire analytical method.

  • Internal Standard Selection: An internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response.[5][7] The ideal IS is a stable, isotopically labeled analog of the analyte (e.g., ¹³C₁₂-4-OH-TCB). If an isotopically labeled standard is unavailable, a structurally similar compound with a different mass-to-charge ratio (m/z) that does not co-elute with the analyte can be used.[10] For instance, other hydroxylated PCB congeners not expected in the samples could be considered.[5]

  • Gravimetric vs. Volumetric Preparation: For the primary stock solution, gravimetric preparation (weighing the solid CRM) is preferred over volumetric measurement to minimize errors associated with the density of the solvent at different temperatures. Subsequent dilutions can be performed volumetrically using calibrated pipettes.

Materials and Reagents

  • Analyte: 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB) certified reference material (CRM), solid or in a certified solution.

  • Internal Standard (IS): ¹³C₁₂-labeled 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl or a suitable alternative OH-PCB congener not present in samples.

  • Solvents: High-purity, analytical grade solvents (e.g., hexane, acetonitrile, methanol, dichloromethane). The choice will depend on the analytical platform (GC or LC) and the sample extraction solvent.[6][11]

  • Glassware: Class A volumetric flasks, calibrated micropipettes, and amber glass vials with PTFE-lined caps to prevent photodegradation and analyte adsorption.

  • Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.

Experimental Workflow: A Visual Guide

The following diagram illustrates the sequential steps for the preparation of calibration standards, from the primary stock solution to the final working standards.

Calibration_Curve_Workflow cluster_0 Stock Solution Preparation cluster_1 Serial Dilutions cluster_2 Final Standard Preparation CRM Certified Reference Material (CRM) of 4-OH-TCB Weigh Accurate Weighing CRM->Weigh Stock Primary Stock Solution (e.g., 100 µg/mL) Weigh->Stock Solvent1 High-Purity Solvent Solvent1->Stock Intermediate Intermediate Stock (e.g., 10 µg/mL) Stock->Intermediate 1:10 Dilution Working Working Standards (e.g., 0.1-100 ng/mL) Intermediate->Working Serial Dilutions Final_Standards Final Calibration Standards (Spiked with IS) Working->Final_Standards IS_Stock Internal Standard Stock Solution IS_Stock->Final_Standards Constant Concentration Spike MS_Analysis Mass Spectrometry Analysis (GC-MS/LC-MS) Final_Standards->MS_Analysis Injection into Mass Spectrometer

Caption: Workflow for the preparation of 4-OH-TCB calibration standards.

Step-by-Step Protocol

Safety Precautions

Polychlorinated biphenyls and their metabolites are toxic and should be handled with appropriate safety measures.[12][13][14] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[15] Dispose of all contaminated waste according to institutional and local regulations.[14]

Preparation of the Primary Stock Solution (e.g., 100 µg/mL)

This protocol assumes the use of a solid CRM. If using a certified solution, proceed to section 5.3.

  • Equilibration: Allow the vial containing the 4-OH-TCB CRM to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the 4-OH-TCB CRM onto a clean, tared weigh boat. Record the exact weight.

  • Dissolution: Carefully transfer the weighed solid to a 100 mL Class A volumetric flask.[16] Use a small amount of the chosen solvent (e.g., acetonitrile or hexane) to rinse the weigh boat and ensure the complete transfer of the CRM into the flask.[16]

  • Dilution: Add the solvent to the flask until it is about half-full. Gently swirl the flask to dissolve the solid completely.[17] Sonication may be used if necessary.[16]

  • Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, bring the flask to the final volume with the solvent. The bottom of the meniscus should align with the calibration mark on the neck of the flask.[17]

  • Homogenization: Stopper the flask and invert it at least 10-15 times to ensure a homogenous solution.[16][17]

  • Storage: Transfer the primary stock solution to a labeled amber glass vial with a PTFE-lined cap. Store at -20°C. This solution should be stable for at least one year, but stability should be verified periodically.

Preparation of the Intermediate Stock Solution (e.g., 10 µg/mL)
  • Allow the primary stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 1.0 mL of the 100 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the appropriate solvent.

  • Stopper and invert the flask multiple times to ensure thorough mixing.

  • Transfer to a labeled amber vial and store at -20°C.

Preparation of Working Calibration Standards

This step involves the serial dilution of the intermediate stock solution to create a series of standards at different concentration levels. The example below outlines the preparation of a 7-point calibration curve.

Table 1: Example Dilution Scheme for 4-OH-TCB Calibration Standards

Calibration LevelConcentration (ng/mL)Volume of Intermediate Stock (µL)Final Volume (mL)
10.110 (from 1 ng/mL std)1
20.550 (from 1 ng/mL std)1
31.010 (from 10 ng/mL std)1
45.050 (from 10 ng/mL std)1
510.0100 (from 10 ng/mL std)1
650.050 (from 100 ng/mL std)1
7100.0100 (from 100 ng/mL std)1

Note: It is often more accurate to prepare an intermediate working stock (e.g., 1 µg/mL) for the lower concentration standards to avoid very small volume transfers.

Preparation of the Internal Standard Stock Solution

Prepare a stock solution of the internal standard (e.g., ¹³C₁₂-4-OH-TCB) in a similar manner to the analyte stock solution, typically at a concentration of 10 µg/mL.

Final Preparation of Calibration Standards for Injection
  • Into a series of autosampler vials, add a consistent volume of the internal standard stock solution to each vial. The final concentration of the IS should be in the mid-range of the calibration curve.

  • To each vial, add the same volume of the corresponding working calibration standard.

  • For matrix-matched calibration, the final dilution should be done in a blank matrix extract that has been processed in the same way as the samples. This is crucial for compensating for matrix effects in LC-MS/MS analysis.[6]

  • Cap the vials and vortex briefly to mix. The standards are now ready for injection into the mass spectrometer.

Method Validation and Quality Control

A robust calibration curve is self-validating through several key metrics:

  • Linearity: The coefficient of determination (R²) should be ≥ 0.99 for a linear regression fit.[6]

  • Accuracy and Precision: The calculated concentration of each calibration standard should be within ±15% of the nominal concentration (±20% for the lower limit of quantification).

  • Blanks: A solvent blank and a method blank should be run to ensure no carryover or contamination.

  • Quality Control (QC) Samples: Independent QC samples at low, medium, and high concentrations should be prepared from a separate stock solution and analyzed with each batch of samples to verify the accuracy of the calibration curve.

Conclusion

The meticulous preparation of calibration standards is a critical, non-negotiable step in the quantitative analysis of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl by mass spectrometry. By adhering to the principles of using certified reference materials, appropriate internal standards, and precise dilution techniques, researchers can establish a robust and reliable calibration curve. This detailed protocol, grounded in established analytical chemistry principles, provides a framework for generating high-quality, defensible data in the analysis of this important environmental and biological contaminant.

References

  • Letcher, R. J., et al. (2005). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs) in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, S., et al. (2020). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Molecules. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

  • Sanderson, J. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent Technologies, Inc. Available at: [Link]

  • Letcher, R. J., et al. (2005). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. ResearchGate. Available at: [Link]

  • Tobiishi, K., et al. (2013). Improvement of Measurement Method for Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Blood Samples using LC/MS/MS. Fukuoka Igaku Zasshi. Available at: [Link]

  • SafeWork SA. (n.d.). Polychlorinated Biphenyls. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). PCB Method Comparison of High and Low Resolution Sediment Analysis. CLU-IN. Available at: [Link]

  • Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Fact Sheet: Extraction and Determinative Methods. Available at: [Link]

  • UCCS. (2023). SAFE OPERATING PROCEDURE: SAFE HANDLING AND DISPOSAL OF PCB's. Available at: [Link]

  • Health and Safety Executive. (2026). Do you know how to work safely with PCBs?. Available at: [Link]

  • Li, X., et al. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples. Environmental Science & Technology. Available at: [Link]

  • International Finance Corporation. (n.d.). Polychlorinated Biphenyls PCBs. Available at: [Link]

  • WorkSafe WA. (2014). Safe handling of PCBs. Available at: [Link]

  • Li, X., et al. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. Environmental Science & Technology. Available at: [Link]

  • Mori, C., et al. (2005). Production Mechanism of Hydroxylated PCBs by Oxidative Degradation of Selected PCBs Using TiO2 in Water and Estrogenic Activity of Their Intermediates. Environmental Science & Technology. Available at: [Link]

  • Arulmozhiraja, S., et al. (2015). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Journal of Environmental Quality. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. Available at: [Link]

  • Sethi, S., et al. (2019). Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. Chemical Research in Toxicology. Available at: [Link]

  • GERSTEL, Inc. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Available at: [Link]

  • Zhang, Y., et al. (2024). New Perspectives on the Risks of Hydroxylated Polychlorinated Biphenyl (OH-PCB) Exposure: Intestinal Flora α-Glucosidase Inhibition. International Journal of Molecular Sciences. Available at: [Link]

  • Krumwiede, D., & Huebschmann, H.-J. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS. Thermo Fisher Scientific Inc. Available at: [Link]

  • Liu, Y., et al. (2008). Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status. Drug Metabolism and Disposition. Available at: [Link]

  • van 't Slot, G. (n.d.). Analysis of polychlorinated terphenyls by GC Triple Quadrupole Mass Spectrometry. ResearchGate. Available at: [Link]

  • National Institute of Standards & Technology. (n.d.). Certificate of Analysis: Standard Reference Material 1588b. Available at: [Link]

  • Wang, S., et al. (2020). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. MDPI. Available at: [Link]

  • Belmont, M. T., et al. (n.d.). Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Thermo Fisher Scientific. Available at: [Link]

  • European Pharmacopoeia. (n.d.). 4.2. Volumetric Analysis. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chapter Four: Organic Analytes. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

  • International Agency for Research on Cancer. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pcb 77. PubChem. Available at: [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Solutions and Standard Preparation for TOC Analyzer. Available at: [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Standard Preparation for TOC Analyzer. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3',4,5'-Tetrachlorobiphenyl. PubChem. Available at: [Link]

  • Eurofins. (2023). Analytical Method Summaries. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

overcoming matrix effects in 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl LC-MS/MS analysis

Welcome to the Technical Support Center for the quantitative analysis of hydroxylated polychlorinated biphenyls (OH-PCBs). This guide is specifically engineered for researchers and drug development professionals analyzin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of hydroxylated polychlorinated biphenyls (OH-PCBs). This guide is specifically engineered for researchers and drug development professionals analyzing 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB107) in complex biological matrices (e.g., serum, plasma, and tissue).

4-OH-CB107 is a highly toxic, pentachlorinated metabolite of parent PCBs (such as CB105 and CB118). In toxicological and pharmacokinetic studies, its accurate quantification is critical because it acts as a potent endocrine disruptor. It competitively binds to transthyretin (TTR), displacing thyroxine (T4) and leading to severe neurodevelopmental toxicity[1]. However, its low polarity and low ionization potential make it highly susceptible to matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[2].

Pathway PCB Parent PCB (e.g., CB105/CB118) CYP450 Hepatic CYP450 Oxidation PCB->CYP450 OHPCB 4-OH-CB107 (Metabolite) CYP450->OHPCB TTR Transthyretin (TTR) Binding OHPCB->TTR High Affinity Binding T4 Thyroxine (T4) Displacement TTR->T4 Competitive Inhibition Tox Neurodevelopmental Toxicity T4->Tox Reduced Free T4

Mechanism of 4-OH-CB107 endocrine disruption via Transthyretin (TTR) binding and T4 displacement.

Part 1: Diagnosing and Quantifying Matrix Effects (FAQ)

Q1: Why does 4-OH-CB107 suffer from severe ion suppression in serum and plasma samples? Causality: LC-MS/MS analysis of 4-OH-CB107 typically relies on negative electrospray ionization (ESI-) to deprotonate the phenolic hydroxyl group[3]. ESI is a surface-dependent process. When endogenous lipids (such as phospholipids and triglycerides) co-elute with 4-OH-CB107, they aggressively compete for available charge and space on the surface of the ESI droplets. Because 4-OH-CB107 is highly hydrophobic and possesses a relatively low ionization efficiency, the abundant lipids effectively "crowd out" the analyte, preventing it from transitioning into the gas phase and resulting in a severely suppressed MS/MS signal[2].

Q2: How do I quantitatively assess the matrix effect (ME) to know if my extraction method is failing? Self-Validating Approach: You must decouple extraction loss from ion suppression by using the post-extraction spike methodology. Prepare three sets of samples:

  • Set A (Neat Standard): 4-OH-CB107 in pure reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with 4-OH-CB107 prior to injection.

  • Set C (Pre-Extraction Spike): Blank matrix spiked with 4-OH-CB107, then extracted.

Calculate your parameters using these formulas:

  • Matrix Effect (ME %): (AreaB​/AreaA​)×100

  • Recovery (RE %): (AreaC​/AreaB​)×100

  • Process Efficiency (PE %): (AreaC​/AreaA​)×100

Table 1: Quantitative Assessment Thresholds for LC-MS/MS Matrix Effects

MetricTarget RangeInterpretationTroubleshooting Action
Matrix Effect (ME) 85% - 115%Minimal suppression/enhancement.Proceed with quantitative analysis.
Matrix Effect (ME) < 80%Significant Ion Suppression.Improve lipid removal; adjust LC gradient.
Recovery (RE) 75% - 110%Efficient extraction.N/A
Process Efficiency (PE) 80% - 110%Optimal overall method performance.N/A

Part 2: Optimized Sample Preparation Protocol

Q3: What is the most effective sample clean-up strategy to eliminate lipid-induced matrix effects without degrading 4-OH-CB107? Causality: Standard protein precipitation is insufficient for OH-PCBs because it leaves phospholipids in the extract. The most robust strategy is a Liquid-Liquid Extraction (LLE) followed by a Sulfuric Acid-Silica Gel purification[2]. Unlike many fragile pharmaceutical targets, the halogenated aromatic ring of 4-OH-CB107 is highly stable under strongly acidic conditions. The sulfuric acid rapidly hydrolyzes and carbonizes bulk lipids and co-extracted biological materials, effectively destroying the molecules responsible for ion suppression while leaving the 4-OH-CB107 intact[2].

Step-by-Step Methodology: Validated LLE and Acid-Silica Clean-up

To ensure a self-validating system, this protocol integrates isotope dilution to automatically correct for any residual matrix variation[3].

  • Isotope Spiking: Aliquot 1.0 mL of the biological sample (serum/plasma). Immediately spike with a known concentration of 13C12​ -labeled 4-OH-CB107 internal standard. This ensures that any subsequent physical losses or ionization variations affect both the native and labeled compounds equally, maintaining a constant response ratio[4].

  • Protein Denaturation: Add 1.0 mL of 2-propanol (or 0.1 M HCl) and vortex. This denatures transport proteins like transthyretin, breaking the high-affinity protein-analyte bonds and releasing 4-OH-CB107 into the solution[1].

  • Liquid-Liquid Extraction: Add 4.0 mL of a 50:50 (v/v) n-hexane/dichloromethane mixture. Vortex vigorously for 5 minutes, then centrifuge at 3,000 × g for 10 minutes to separate the organic (upper) and aqueous (lower) layers[2].

  • Acid-Silica Lipid Degradation: Transfer the organic layer to a clean glass tube containing 44% H2​SO4​ -silica gel. Agitate on a shaker for 30 minutes. The acid will degrade the co-extracted lipids, turning the silica dark, while the OH-PCBs remain in the solvent[2].

  • Secondary Polishing: Pass the supernatant through a 5% hydrated silica gel column to remove any residual non-polar interferences[2].

  • Reconstitution: Evaporate the purified eluate to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 40:60 methanol/water) prior to LC-MS/MS injection[4].

Workflow Sample Serum/Plasma Sample (Contains 4-OH-CB107 & Lipids) Extraction Liquid-Liquid Extraction (Hexane/Dichloromethane) Sample->Extraction Denaturation Cleanup Sulfuric Acid-Silica Gel (Lipid Degradation) Extraction->Cleanup Removes Proteins Separation LC Separation (C18, Methanol/Water) Cleanup->Separation Removes Bulk Lipids Detection ESI(-) MS/MS Detection (MRM Mode) Separation->Detection Resolves Co-eluting Matrix

Step-by-step extraction and acid-silica clean-up workflow for 4-OH-CB107 analysis.

Part 3: Chromatographic and Mass Spectrometry Optimization

Q4: How does mobile phase composition affect 4-OH-CB107 ionization and matrix separation? Causality: The choice between methanol and acetonitrile dictates both chromatographic resolution and desolvation efficiency in the ESI source. For highly chlorinated OH-PCBs like 4-OH-CB107, methanol generally provides superior solubility and peak shape compared to acetonitrile[2]. Utilizing a mobile phase of ultra-pure water and methanol, buffered with 2 mM ammonium acetate or 0.01% formic acid, aids in the deprotonation of the phenolic group, boosting the [M−H]− precursor ion yield[2][4]. Furthermore, programming a highly aqueous initial gradient (e.g., 60% water) delays the elution of 4-OH-CB107, ensuring that early-eluting salts and polar matrix components are diverted to waste before the analyte enters the mass spectrometer[4].

Q5: Can isotope dilution completely resolve residual matrix effects? Causality: Yes, provided the matrix effect is not so severe that it extinguishes the signal entirely (the signal-to-noise ratio must remain >10 for the Limit of Quantification). By utilizing a 13C12​ -labeled 4-OH-CB107 internal standard, any ion suppression occurring in the ESI source affects the native analyte and the heavy isotope identically. Because they co-elute perfectly, the ratio of their MS/MS responses remains constant regardless of matrix fluctuations, ensuring absolute quantitative trustworthiness and validating the integrity of every single injection[3][4].

References
  • Source: MDPI (Foods)
  • Title: Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)
  • Title: Improvement of Measurement Method for Hydroxylated Polychlorinated Biphenyls (OH-PCBs)
  • Source: ACS Publications (Environmental Science & Technology)

Sources

Optimization

improving extraction recovery rates for 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl in lipid-rich tissues

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated methodologies, and mechanistic insights for optimizing the extraction of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated methodologies, and mechanistic insights for optimizing the extraction of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB79) from lipid-rich matrices such as adipose tissue, brain, and liver.

As a major hydroxylated metabolite of the coplanar PCB 77, 4-OH-CB79 possesses a highly lipophilic biphenyl backbone combined with a polar phenolic group. This dual chemical nature presents unique partitioning challenges, often leading to poor recovery rates or severe matrix effects if standard lipid-removal protocols designed for neutral persistent organic pollutants (POPs) are applied blindly.

Part 1: Core Troubleshooting & FAQs

Q1: Why are my recovery rates for 4-OH-CB79 consistently below 30% when using standard sulfuric acid cleanup? Scientist's Insight: Sulfuric acid ( H2​SO4​ ) treatment is the traditional gold standard for destroying bulk lipids in neutral POPs analysis. However, while higher chlorinated OH-PCBs (penta- to hepta-chlorinated) exhibit resistance to H2​SO4​ degradation, tetra-chlorinated metabolites like 4-OH-CB79 are highly susceptible to sulfonation or structural degradation during prolonged acid exposure 1. Furthermore, the polar hydroxyl group can cause the analyte to partition into the acid layer, leading to irreversible loss. Solution: Abandon bulk H2​SO4​ digestion for 4-OH-CB79. Instead, utilize pH-dependent liquid-liquid partitioning (alkaline partitioning) or non-destructive lipid removal techniques like High-Resolution Gel Permeation Chromatography (HR-GPC) 2.

Q2: I am using Pressurized Liquid Extraction (PLE) with Florisil as an in-cell fat retainer. My neutral PCBs elute fine, but 4-OH-CB79 is retained. How can I fix this? Scientist's Insight: Florisil is a highly active polar sorbent. The phenolic hydroxyl group of 4-OH-CB79 forms strong hydrogen bonds with the Florisil matrix. If you use standard non-polar extraction solvents (e.g., 100% hexane or hexane/DCM mixtures), the OH-PCBs will remain trapped in the extraction cell. Solution: You must introduce a polar modifier to disrupt these hydrogen bonds. Modifying your extraction solvent to Hexane:Dichloromethane:Methanol (48:43:9, v/v) has been empirically shown to boost OH-PCB recoveries from <35% to ~50-60% while still allowing Florisil to retain bulk triglycerides 3.

Q3: How do I completely separate 4-OH-CB79 from bulk triglycerides without losing the analyte? Scientist's Insight: Exploit the pKa of the phenolic group. 4-OH-CB79 acts as a weak acid. By treating the lipid extract with an alkaline solution (e.g., 1M KOH in ethanol/water), the hydroxyl group is deprotonated to form a water-soluble phenolate ion. The neutral lipids (triglycerides) and parent PCBs remain highly lipophilic and stay in the organic phase. After phase separation, the aqueous layer containing the 4-OH-CB79 is acidified (pH < 2) to reprotonate the molecule, rendering it lipophilic again for back-extraction. This creates a self-validating system: the target analyte's recovery is directly tied to its specific ionizable functional group, ensuring absolute separation from non-ionizable lipids.

Q4: My LC-MS/MS signal for 4-OH-CB79 suffers from severe ion suppression. What cleanup steps am I missing? Scientist's Insight: Even after alkaline partitioning, trace free fatty acids (which also deprotonate and partition into the alkaline phase) can co-extract and cause massive ion suppression in the electrospray ionization (ESI) source. Solution: Implement a secondary cleanup step using a 5% hydrated silica gel column prior to LC-MS/MS injection. This specifically retains highly polar interferences (like fatty acids) while allowing the moderately polar 4-OH-CB79 to elute freely 1.

Part 2: Experimental Protocols

The Gold Standard Workflow: pH-Driven Alkaline Partitioning & Back-Extraction

Objective: Isolate 4-OH-CB79 from >95% of bulk triglycerides while maintaining >85% analyte recovery.

Step 1: Tissue Homogenization & Primary Extraction

  • Accurately weigh 0.5 - 1.0 g of lipid-rich tissue (e.g., adipose or brain).

  • Homogenize the tissue in 5 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane (DCM).

  • Sonicate for 15 minutes to ensure complete cellular disruption and lipid dissolution.

  • Centrifuge at 3000 x g for 10 minutes and collect the organic supernatant. Repeat the extraction twice and pool the supernatants.

Step 2: Alkaline Partitioning (The Isolation Mechanism)

  • Add 3 mL of 1M Potassium Hydroxide (KOH) prepared in 50% Ethanol/Water to the pooled organic extract.

    • Causality Note: The alkaline environment (pH > 10) deprotonates the phenolic hydroxyl group of 4-OH-CB79, converting it into a highly polar phenolate anion.

  • Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes to force phase separation.

  • The upper organic layer contains the neutral lipids (triglycerides) and parent PCBs. The lower aqueous-ethanol layer contains the 4-OH-CB79 phenolate ions.

  • Carefully transfer the lower aqueous layer to a clean glass centrifuge tube.

Step 3: Acidification & Back-Extraction (The Recovery Mechanism)

  • Add 6M Hydrochloric Acid (HCl) dropwise to the aqueous layer until the pH is < 2 (verify with pH paper).

    • Causality Note: Acidification reprotonates the phenolate ion back into its neutral, lipophilic phenolic form (4-OH-CB79).

  • Add 4 mL of a 1:1 (v/v) mixture of n-hexane and methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes and centrifuge.

  • Collect the upper organic layer (now containing the purified 4-OH-CB79).

Step 4: Final Cleanup & Concentration

  • Pass the organic layer through a small column containing 1 g of anhydrous sodium sulfate (to remove water) stacked over 0.5 g of 5% hydrated silica gel (to remove residual free fatty acids).

  • Elute with an additional 2 mL of Hexane/MTBE.

  • Evaporate to near dryness under a gentle stream of ultra-pure nitrogen and reconstitute in your mobile phase or injection solvent.

Part 3: Quantitative Data & Comparisons

The following table summarizes the performance metrics of various extraction and cleanup methodologies specifically applied to 4-OH-CB79 in lipid-rich tissues.

Extraction / Cleanup MethodPrimary MechanismLipid Removal EfficiencyTypical 4-OH-CB79 RecoveryKey Limitation / Causality
Sulfuric Acid ( H2​SO4​ ) Digestion Acidic oxidation of lipids>99%<30%Tetra-chlorinated OH-PCBs undergo sulfonation/degradation during prolonged acid exposure.
Pressurized Liquid Extraction (Florisil) In-cell solid-phase retention~85%45 - 60%Phenolic groups form strong hydrogen bonds with Florisil, resisting elution without polar modifiers.
High-Resolution GPC Size exclusion chromatography>95%75 - 85%Highly solvent- and time-intensive; requires specialized instrumentation.
Alkaline Partitioning (KOH/HCl) pH-dependent phase switching>98%85 - 95%Co-extracts free fatty acids, requiring a secondary silica gel cleanup step prior to LC-MS/MS.

Part 4: Visualization

Workflow Start Lipid-Rich Tissue Sample (Adipose, Liver, Brain) Homogenization Homogenization & Solvent Extraction (Hexane/DCM 1:1) Start->Homogenization Alkaline Alkaline Partitioning Add 1M KOH in EtOH/H2O Homogenization->Alkaline PhaseSep1 Phase Separation (Centrifugation) Alkaline->PhaseSep1 OrgPhase1 Organic Phase (Neutral Lipids & PCBs) PhaseSep1->OrgPhase1 Upper Layer AqPhase1 Aqueous Alkaline Phase (4-OH-CB79 Phenolate Ions) PhaseSep1->AqPhase1 Lower Layer Acidification Acidification Add 6M HCl (pH < 2) AqPhase1->Acidification BackExtract Back-Extraction Add Hexane/MTBE (1:1) Acidification->BackExtract PhaseSep2 Phase Separation BackExtract->PhaseSep2 OrgPhase2 Organic Phase (Recovered 4-OH-CB79) PhaseSep2->OrgPhase2 Upper Layer AqPhase2 Aqueous Phase (Discard) PhaseSep2->AqPhase2 Lower Layer

Workflow for pH-driven liquid-liquid extraction of 4-OH-CB79 from lipid-rich tissues.

References

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food Source: MDPI URL:[Link]

  • Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma Source: Journal of Analytical Toxicology (Oxford University Press) URL:[Link]

  • Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction Source: Journal of Chromatography A (ResearchGate/PMC) URL:[Link]

Sources

Troubleshooting

reducing sample contamination during 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl isolation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals dealing with the isolation of 4-hydroxy-3,3',4',5'-tetrachlorob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals dealing with the isolation of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB107).

4-OH-CB107 is a highly stable, toxic hydroxylated metabolite of pentachlorobiphenyls (e.g., CB-105 and CB-118). Because it exists at trace physiological and environmental concentrations (often pg/g to ng/g)[1], isolating it requires rigorous analytical precision. Background contamination from labware, reagents, and co-extracted lipids can severely compromise GC-MS/MS or LC-MS/MS quantification. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting steps to eliminate sample contamination.

Isolation Workflow

G N1 Sample Matrix (Serum/Sediment) N2 Spike 13C-Surrogates (Self-Validation) N1->N2 N3 LLE / PLE Extraction (Hexane:MTBE) N2->N3 N4 Alkaline Partitioning (KOH/EtOH) N3->N4 N5 Acidification & Extraction (HCl) N4->N5 N6 Derivatization (Diazomethane) N5->N6 N7 Acidified Silica Clean-up (H2SO4/Silica) N6->N7 N8 GC-MS/MS Analysis (Quantification) N7->N8

Workflow for 4-OH-CB107 isolation with integrated contamination control steps.

Detailed Step-by-Step Methodology: Self-Validating 4-OH-CB107 Isolation

To ensure scientific integrity, every extraction must function as a self-validating system. This protocol prevents false positives and tracks artifactual losses[1][2].

  • Surrogate Spiking (The Self-Validating Step): Aliquot the sample (e.g., 1 g sediment or 2 mL serum). Immediately spike with 25 ng of 13C12-labelled OH-PCB surrogate standards (including 13C12-4-OH-CB107). This establishes a baseline to track recovery and detect any artifactual contamination during processing.

  • Primary Extraction: Extract the matrix using a 1:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and hexane. For solid matrices, utilize Pressurized Liquid Extraction (PLE) with pre-combusted diatomaceous earth as a dispersant[1].

  • Alkaline Partitioning: Add 1 N potassium hydroxide (KOH) in ethanol (1:1 v/v) to the extract. The phenolic OH-group of 4-OH-CB107 becomes ionized (phenolate), partitioning into the aqueous phase, while neutral parent PCBs and bulk lipids remain in the organic phase[2].

  • Acidification and Back-Extraction: Isolate the aqueous phase and neutralize/acidify it using 6 M hydrochloric acid (HCl). This protonates 4-OH-CB107, driving it back into a non-polar state. Back-extract the target analyte into fresh hexane:MTBE[2].

  • Derivatization: To prevent chromatographic tailing and irreversible adsorption in the GC inlet, derivatize the OH-PCBs to methoxylated PCBs (MeO-PCBs) using synthesized diazomethane[1].

  • Clean-up: Pass the derivatized extract through a sulfuric acid/silica gel column (1:3 w/w). This step destructively removes residual lipids and biogenic interferences without harming the stable MeO-CB107[3].

  • Internal Standard Addition: Spike with a volumetric internal standard (e.g., d5-PCB30) prior to GC-MS/MS analysis to monitor instrument performance and final volume variations.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high background levels of OH-PCBs or co-eluting interferences in my method blanks? Causality & Solution: Background contamination is the most critical failure point in trace OH-PCB analysis. It typically originates from impure solvents or contaminated solid sorbents. Diatomaceous earth, used in PLE, can harbor trace legacy contaminants that mimic OH-PCBs[4]. Actionable Step: You must pre-combust diatomaceous earth at 450°C for 4 hours before use. Additionally, pre-wash all silica gel with dichloromethane and hexane. Always run a method blank (combusted diatomaceous earth carried through the entire extraction) with every batch. If contamination persists, evaluate your diazomethane synthesis apparatus, as ether-based reagents can concentrate impurities.

Q2: How can I prevent lipid carryover from compromising the derivatization and clean-up steps? Causality & Solution: 4-OH-CB107 is highly lipophilic. During extraction from lipid-rich matrices (like serum or adipose tissue), massive amounts of triglycerides are co-extracted. If lipids are not removed, they consume the diazomethane reagent, leading to incomplete derivatization of 4-OH-CB107, and they foul the GC-MS/MS source[3]. Actionable Step: Implement a two-tier lipid removal strategy. First, ensure strict phase separation during the KOH/EtOH partitioning step; lipids largely stay in the organic phase. Second, utilize a concentrated sulfuric acid (H2SO4) wash or an acidified silica gel column (1:3 w/w H2SO4:silica) post-derivatization. The acid hydrolyzes and oxidizes the remaining lipids into polar fragments that are retained on the silica, while the derivatized MeO-CB107 elutes cleanly.

Q3: My 4-OH-CB107 recovery is highly variable (e.g., 40-110%). What causes this during the extraction and partitioning phases? Causality & Solution: Variable recovery is almost always a function of incomplete pH control during the partitioning and back-extraction phases. The pKa of 4-OH-CB107 is approximately 5.5. If the aqueous phase is not sufficiently basic (pH > 10) during KOH partitioning, the molecule remains protonated and is lost to the neutral organic fraction. Conversely, if it is not sufficiently acidic (pH < 2) during back-extraction, it remains ionized in the aqueous waste[2]. Actionable Step: Do not rely solely on volumetric acid/base additions. Verify the pH of the aqueous phase using micro-pH probes or indicator paper during method development. Ensure the KOH/EtOH solution is freshly prepared, as CO2 absorption from the air can lower its basicity over time.

Q4: What is the risk of artifactual OH-PCB generation during sample prep, and how do I validate against it? Causality & Solution: Harsh extraction conditions (e.g., extreme heat during PLE or aggressive acid treatments) can theoretically cause the degradation of parent PCBs or PCB sulfates into OH-PCBs, creating artificially high 4-OH-CB107 results[1]. Actionable Step: Your protocol must be a self-validating system. By spiking 13C12-labelled surrogate standards at the very beginning of the extraction, you can track isotopic fidelity. If you suspect artifactual generation, spike a parallel sample with a high concentration of a non-native parent PCB (e.g., PCB 30) and monitor for its hydroxylated counterpart. If the OH-metabolite appears, your extraction conditions are too aggressive and must be moderated (e.g., lower PLE temperature, reduce acid contact time).

Quantitative Data: Contamination Sources & Mitigation Thresholds

Contamination Source / VariableTypical Impact on 4-OH-CB107 RecoveryMitigation StrategyAcceptable Quality Control Limit
Uncombusted Diatomaceous Earth Introduces 10-50 pg/g false backgroundPre-combust at 450°C for 4 hoursMethod Blank < 1/10th of LOQ
Incomplete Lipid Removal Reduces derivatization efficiency by 30-60%Acidified silica gel (1:3 w/w) clean-upLipid carryover < 0.1 mg per extract
Suboptimal pH Partitioning Recovery drops to 40-50%Strict pH monitoring (pH >10 then pH <2)13C12-Surrogate Recovery 70-120%
Impure Diazomethane Reagents Co-eluting chromatographic interferenceDistill reagents; use high-purity etherS/N ratio > 10:1 at target retention time

References

  • "Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments" - ACS Publications. URL:[Link]

  • "Hydroxylated PCB metabolites (OH-PCBs) in archived serum from 1950–60's California mothers: A pilot study" - PMC. URL:[Link]

  • "Discovery of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in sediment from a Lake Michigan waterway and original commercial Aroclors" - PMC. URL:[Link]

  • "Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food" - MDPI. URL:[Link]

Sources

Troubleshooting

storage and stability optimization for 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl reference standards

Technical Support Center: 4-Hydroxy-3,3',4',5'-Tetrachlorobiphenyl Reference Standards A Foreword from Your Senior Application Scientist Welcome to the dedicated support guide for 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Hydroxy-3,3',4',5'-Tetrachlorobiphenyl Reference Standards

A Foreword from Your Senior Application Scientist

Welcome to the dedicated support guide for 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-PCB-79) reference standards. As a hydroxylated polychlorinated biphenyl (OH-PCB), this compound is of significant interest in environmental analysis, toxicology, and metabolomics.[1][2] However, the very features that make it an important metabolite—namely, the reactive hydroxyl group—also render it more susceptible to degradation than its parent PCB congeners.[3]

This guide is structured from my field experience to move beyond simple instructions. It provides not just the "what" but the critical "why" behind each recommendation. Our goal is to empower you to maintain the integrity of your reference standards, ensure the accuracy of your data, and troubleshoot effectively when unexpected results arise.

Section 1: Frequently Asked Questions (FAQs) - Quick Start Guide

This section addresses the most common initial queries regarding the handling and storage of your reference standard.

Q1: How should I store my new, unopened ampule of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl?

A1: Unopened ampules, particularly those dissolved in a non-polar solvent like isooctane, should be stored at ambient temperatures (>5°C) as recommended by many suppliers.[4] However, for long-term archival, storage at -20°C is a prudent measure to minimize any potential for slow, long-term degradation. Always log the receipt date and manufacturer's lot number immediately.

Q2: What is the best solvent for preparing dilutions and working standards?

A2: The choice of solvent is critical. For stock solutions intended for storage, a non-polar, aprotic solvent like isooctane or hexane is preferred. For analytical dilutions compatible with LC-MS/MS, acetonitrile and methanol are commonly used.[5] However, be aware that methanol can react with phenolic compounds over time or under certain conditions, so it is best to prepare methanolic working standards fresh daily.[6][7] Always use high-purity, HPLC or MS-grade solvents to avoid introducing contaminants.

Q3: Is this compound sensitive to light?

A3: Yes. Hydroxylated PCBs can be susceptible to photodegradation, a process that can both form and degrade these compounds in the environment through reactions with hydroxyl radicals.[8][9][10] To protect your standard's integrity, always store solutions in amber glass vials or protect clear vials from light using aluminum foil or by storing them in a dark box. Avoid prolonged exposure to direct sunlight or intense laboratory lighting.

Q4: Can I use plastic containers or pipette tips with this standard?

A4: It is strongly advised to avoid plastic. PCBs and their metabolites are lipophilic and can adsorb to plastic surfaces, leading to inaccurate concentration measurements.[11] Use only glass volumetric flasks, vials, and syringes for all preparations and storage. If using automated systems with disposable tips, perform a validation study to check for analyte loss.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured, question-and-answer approach to solving specific experimental problems.

Problem: My chromatogram shows unexpected peaks that are not present in my solvent blank. What is happening?

This is a common issue that can stem from either contamination or, more critically, degradation of the reference standard. The following guide will help you diagnose the source.

Q: Could the extra peaks be from degradation? What do the degradation products of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl look like?

A: Yes, degradation is a primary suspect. The presence of the hydroxyl group makes the molecule susceptible to oxidation, and the entire structure can undergo dechlorination.[8][12] These reactions create new compounds that will appear as extra peaks in your analysis.

  • Oxidative Degradation: The hydroxyl group can be oxidized, potentially leading to the formation of quinone-like structures or even cleavage of the biphenyl ring.[2] This is exacerbated by exposure to air (oxygen) and certain solvents.

  • Dechlorination: The molecule may lose one or more chlorine atoms, resulting in various hydroxy-trichlorobiphenyl isomers. This can be initiated by light or reactive species in the solvent.[8][12]

The table below summarizes potential degradation products and their expected molecular ions, which can be used for preliminary identification via mass spectrometry.

Potential Degradation Product ClassSpecific ExampleExpected [M-H]⁻ Ion (m/z)Causality & Notes
Parent Compound 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl304.9Based on C₁₂H₅Cl₄O⁻. Isotope pattern is critical for confirmation.
Dechlorination Product Hydroxy-trichlorobiphenyl270.9Loss of one chlorine atom. Multiple isomers are possible.
Oxidation Product Dihydroxy-tetrachlorobiphenyl320.9Addition of a second hydroxyl group.
Ring Cleavage Product Chlorinated Benzoic AcidsVariableMore extensive degradation can break the biphenyl bond.[13][14]

Q: How can I systematically troubleshoot the source of these unknown peaks?

A: Follow a logical, stepwise process to isolate the variable causing the issue. The workflow below provides a self-validating system to pinpoint the problem.

G start Unexpected Peak Detected in Standard Analysis blank Analyze a fresh solvent blank from a new bottle start->blank blank_res Is peak present in blank? blank->blank_res contam_solvent Root Cause: Contaminated Solvent. Replace solvent, clean system. blank_res->contam_solvent Yes no_contam Solvent is clean. Proceed to check standard. blank_res->no_contam No new_prep Prepare a fresh dilution of the stock standard in a clean glass vial no_contam->new_prep new_prep_res Does the fresh dilution show the peak? new_prep->new_prep_res working_sol_deg Root Cause: Working solution degraded. Review daily prep/storage procedures. new_prep_res->working_sol_deg No stock_sol_deg Peak persists. Suspect stock solution degradation. new_prep_res->stock_sol_deg Yes new_ampule Prepare a fresh stock solution from a new, unopened ampule stock_sol_deg->new_ampule new_ampule_res Does the new stock show the peak? new_ampule->new_ampule_res old_stock_deg Root Cause: Old stock solution degraded. Discard old stock. Review long-term storage. new_ampule_res->old_stock_deg No contact_mfg Root Cause: Potential issue with the standard lot. Contact manufacturer with lot # and data. new_ampule_res->contact_mfg Yes

Caption: Troubleshooting workflow for identifying unknown peaks.

Section 3: Understanding Stability - A Deeper Dive

To optimize storage and handling, it's essential to understand the chemical vulnerabilities of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl.

The Role of the Hydroxyl Group

The phenolic hydroxyl (-OH) group is the molecule's reactive center. While in its parent PCB, the biphenyl ring is relatively inert, the addition of the -OH group activates the ring, making it more susceptible to electrophilic attack and oxidation.[1][2] This is the same mechanism that cytochrome P450 enzymes use in vivo to metabolize PCBs, but it can also occur abiotically under improper storage conditions.[12]

Key Degradation Pathways

Two primary non-biological degradation pathways must be controlled:

  • Photodegradation: UV light provides the energy to generate highly reactive species, like hydroxyl radicals, from trace impurities or solvents. These radicals can attack the biphenyl structure, leading to dechlorination or further hydroxylation.[9][15] Storing the standard in amber vials in the dark is the most effective preventative measure.

  • Oxidative Degradation: The presence of dissolved oxygen, metal ion impurities, or high temperatures can promote the oxidation of the phenolic group. This can lead to the formation of colored quinone-type products and a loss of parent analyte concentration. Storing stock solutions under an inert atmosphere (argon or nitrogen) can be beneficial for long-term stability, especially after an ampule has been opened.

The diagram below illustrates these potential transformation routes.

G parent 4-hydroxy-3,3',4',5'- tetrachlorobiphenyl dechlor Hydroxy-trichlorobiphenyls parent->dechlor Photodegradation / Dechlorination oxid Dihydroxy-tetrachlorobiphenyls or Quinone-like products parent->oxid Oxidation cleavage Chlorinated Benzoic Acids & Other Fragments oxid->cleavage Further Oxidation

Caption: Potential degradation pathways of the reference standard.

Section 4: Key Experimental Protocols

Adhering to standardized protocols is the best way to ensure the validity and reproducibility of your results.

Protocol 1: Receipt and Handling of a New Reference Standard

This protocol ensures proper storage and logging from the moment the standard arrives.

  • Inspect: Upon receipt, visually inspect the ampule for any damage or discoloration of the solution.

  • Log: Record the manufacturer, product number, lot number, date of receipt, and storage condition in a dedicated logbook.

  • Equilibrate: Before opening a refrigerated or frozen standard, allow the ampule to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture into the solvent.

  • Open Safely: Score the ampule neck with a file and carefully snap it open using a protective sleeve.

  • Transfer: Immediately transfer the entire contents of the ampule to a pre-cleaned, amber glass vial with a PTFE-lined screw cap. This will be your primary stock solution.

  • Store: Store the primary stock solution under the conditions outlined in the table below.

ParameterStock Solution (Opened)Working/Calibration Solutions
Temperature -20°C or colder4°C (short-term, <1 week) or -20°C
Container Amber glass vial, PTFE-lined capAmber glass autosampler vials, PTFE-lined septa
Atmosphere Overlay with Argon or Nitrogen if possibleAir (prepare fresh)
Light Store in the darkProtect from light (use amber vials)
Max Duration Check manufacturer's expiryPrepare fresh daily or weekly (validate stability)

Protocol 2: Purity Assessment via LC-MS/MS

This is a quick protocol to verify the integrity of your standard if you suspect degradation. Most modern LC-MS/MS systems can perform this analysis without derivatization.[16][17]

  • Prepare Standard: Prepare a fresh dilution of your standard in 50:50 acetonitrile:water to a concentration of approximately 100 ng/mL.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Negative (ESI-).[18]

    • Scan Mode: Full Scan (m/z 100-500) to look for unexpected ions.

    • Selected Ion Monitoring (SIM): Monitor for the expected [M-H]⁻ ion (m/z 304.9) and potential degradation product ions from the table above.

  • Analysis:

    • Inject the standard and analyze the chromatogram. A pure standard should yield a single, sharp peak at the expected retention time.

    • Examine the mass spectrum of the main peak to confirm the presence of the correct molecular ion and its characteristic chlorine isotope pattern.

    • Scrutinize the baseline for minor peaks and examine their mass spectra to see if they correspond to potential degradation products. Purity should ideally be >98%.

References

  • Ueno, D., et al. (2005). Production Mechanism of Hydroxylated PCBs by Oxidative Degradation of Selected PCBs Using TiO2 in Water and Estrogenic Activity of Their Intermediates. Environmental Science & Technology, 39(22), 8847-8854. [Link]

  • Arulazhagan, P., et al. (2013). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Reviews of Environmental Contamination and Toxicology, 224, 45-70. [Link]

  • Ueno, D., et al. (2005). Production Mechanism of Hydroxylated PCBs by Oxidative Degradation of Selected PCBs Using TiO2 in Water and Estrogenic Activity of Their Intermediates. PubMed, 16320667. [Link]

  • Wang, W., et al. (2019). Photochemical formation of hydroxylated polychlorinated biphenyls (OH-PCBs) from decachlorobiphenyl (PCB-209) on solids/air interface. FAO AGRIS. [Link]

  • Lehmler, H. J. (2010). Metabolism of hydroxylated PCBs. ResearchGate. [Link]

  • Arulazhagan, P., et al. (2013). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. SpringerLink. [Link]

  • Wallace, J. S., & Arnold, W. A. (2024). Methanol as a Carrier Solvent Can Influence Chlorination Rates of Phenolic Compounds in Chlorinated Waters. Environmental Science & Technology Letters. [Link]

  • Qu, G., et al. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. MDPI. [Link]

  • Sandau, C. D., et al. (2002). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography. J-STAGE. [Link]

  • Santos, P. S. M., et al. (2021). Sunlight-driven environmental photodegradation of 2-chlorobiphenyl (PCB-1) in surface waters: kinetic study and mathematical simulations. ProQuest. [Link]

  • Iwata, H., et al. (2022). Hydroxylation and dechlorination of 3,3',4,4'-tetrachlorobiphenyl (CB77) by rat and human CYP1A1s and critical roles of amino acids composing their substrate-binding cavity. PubMed. [Link]

  • Sandau, C. D., et al. (2002). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. ResearchGate. [Link]

  • Todaka, T., et al. (2011). Measurement method for hydroxylated polychlorinated biphenyls in the blood of Yusho patients by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

  • Grachev, M. A., et al. (2020). Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. Russian Chemical Reviews, 89(12), 1382. [Link]

  • Dietrich, D., et al. (1995). Degradation of 4,4' -Dichlorobiphenyl, 3,3',4,4' -Tetrachlorobiphenyl, and 2,2',4,4',5,5'-Hexachlorobiphenyl by the White Rot Fungus Phanerochaete chrysosporium. Forest Products Laboratory. [Link]

  • Haraguchi, K., et al. (2010). DEVELOPMENT OF LOW LEVEL HYDROXYLATED POLYCHLORINATED BIPHENYL (OH-PCBs) ANALYTICAL METHOD IN HUMAN BLOOD WITH UPLC/Q-TOf MS. Organohalogen Compounds. [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Dietrich, D., et al. (1995). Degradation of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, and 2,2',4,4',5,5'-hexachlorobiphenyl by the white rot fungus Phanerochaete chrysosporium. PubMed. [Link]

  • Bergman, A., et al. (1994). Selective retention of hydroxylated PCB metabolites in blood. Environmental Health Perspectives, 102(5), 464-469. [Link]

  • Hovander, L., et al. (2004). Two Trace Analytical Methods for Determination of Hydroxylated PCBs and Other Halogenated Phenolic Compounds in Eggs from Norwegian Birds of Prey. Analytical Chemistry, 76(2), 441-452. [Link]

  • Zill-e-Huma, et al. (2001). Stability of phenolic compounds during extraction with superheated solvents. Journal of Chromatography A, 933(1-2), 73-81. [Link]

  • Marek, R. F., et al. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. Environmental Science & Technology, 56(11), 7311-7322. [Link]

Sources

Optimization

Advanced Technical Support Center: Mitigating Ion Suppression in 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl LC-MS/MS Analysis

Welcome to the Technical Support Center for the bioanalysis of hydroxylated polychlorinated biphenyls (OH-PCBs). This guide provides drug development professionals and analytical scientists with field-proven, self-valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of hydroxylated polychlorinated biphenyls (OH-PCBs). This guide provides drug development professionals and analytical scientists with field-proven, self-validating troubleshooting strategies to overcome matrix effects during the electrospray ionization (ESI) of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl.

Part 1: Diagnostic FAQs (Understanding the Mechanism)

Q: Why does 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl experience such severe ion suppression in serum and plasma samples? A: The severity of ion suppression is a direct consequence of the analyte's physicochemical properties competing within the ESI droplet mechanism. 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl is a highly lipophilic (logP ≈ 5), weakly acidic phenolic compound[1]. In complex biological matrices, highly surface-active endogenous lipids—specifically phospholipids—co-elute with the analyte. Because ESI is a surface-dependent process, these endogenous lipids rapidly migrate to the surface of the charged droplet, saturating the available space and charge. This physical blockade prevents the [M-H]⁻ analyte ions from undergoing efficient ion evaporation into the gas phase, resulting in a drastically reduced mass spectrometer signal[2].

Mechanism Droplet ESI Droplet Surface Analyte 4-OH-PCB [M-H]- Droplet->Analyte Migration Matrix Endogenous Lipids (Phospholipids) Droplet->Matrix Migration (Faster) GasPhase Gas Phase Ions (Detected) Analyte->GasPhase Ion Evaporation Suppression Signal Suppression (Lost Analyte) Analyte->Suppression Blocked Emission Matrix->Analyte Surface Competition

Mechanism of ESI droplet surface competition causing OH-PCB ion suppression.

Q: How can I definitively prove whether my low signal is caused by poor extraction recovery or ESI ion suppression? A: You must perform a self-validating Post-Extraction Spike Experiment [2]. This isolates the matrix effect from the extraction efficiency.

  • Extract a blank matrix sample (e.g., blank serum) using your current protocol.

  • Spike the post-extracted blank with a known concentration of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl.

  • Prepare a "neat" standard in pure mobile phase at the exact same concentration.

  • Inject both into the LC-MS/MS. Causality Check: Calculate the Matrix Effect (ME) as (Area of Post-Extraction Spike / Area of Neat Standard - 1) × 100. If the ME is highly negative (e.g., -50%), the issue is ion suppression. If the ME is near 0% but your actual samples show low signal, your extraction recovery is failing[3].

Part 2: Step-by-Step Mitigation Methodologies

If your post-extraction spike confirms ion suppression, implement the following sequential workflows to physically remove interferences and optimize ionization.

Workflow S1 1. Sample Prep LLE + MAX SPE S2 2. Chromatography Shift RT from Lipids S1->S2 S3 3. ESI Source Optimize Volts/Temp S2->S3 S4 4. Quantification 13C-Isotope Dilution S3->S4

Step-by-step workflow for mitigating ESI- matrix effects in OH-PCB analysis.

Protocol A: Advanced Sample Clean-up (LLE + Mixed-Mode SPE)

Relying solely on protein precipitation leaves massive amounts of phospholipids in the extract[4]. Because 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl is a weak acid, a Mixed-Mode Strong Anion Exchange (MAX) SPE protocol provides orthogonal cleanup.

Step-by-Step Methodology:

  • Denaturation & LLE: Add 1 mL of serum to 1 mL of 0.1 M HCl and vortex. Add 4 mL of Hexane/Methyl tert-butyl ether (MTBE) (1:1, v/v). Shake for 10 mins, centrifuge, and collect the upper organic layer. Evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 5% ammonium hydroxide in water (pH ~10). Rationale: This ensures the phenolic hydroxyl group is fully deprotonated (anionic) for the next step.

  • SPE Conditioning: Condition a MAX SPE cartridge with 2 mL methanol, followed by 2 mL water.

  • Loading & Washing: Load the reconstituted sample. Wash with 2 mL of 5% ammonium hydroxide in water (removes neutral/basic water-soluble interferences), then wash with 2 mL of 100% methanol (removes strongly retained neutral lipids and triglycerides).

  • Elution: Elute the target analyte with 2 mL of 2% formic acid in methanol. Rationale: The acid protonates the phenol, neutralizing its charge and breaking the ionic bond with the strong anion exchange sorbent.

  • Final Prep: Evaporate the eluate and reconstitute in the initial LC mobile phase.

Protocol B: Chromatographic and ESI- Source Optimization

If trace lipids remain, you must tune the instrument to survive the matrix[2][4].

Step-by-Step Methodology:

  • Mobile Phase Selection: Use a volatile buffer system of Water/Methanol with 5 mM Ammonium Acetate. Rationale: Ammonium acetate acts as a proton sink, heavily favoring the formation of[M-H]⁻ ions without depositing non-volatile salts that clog the source[4].

  • Gradient Shifting: Adjust your gradient slope so the analyte elutes at a different retention time (RT) than the major phospholipid clusters (typically monitored via a precursor ion scan of m/z 184 in positive mode, though you are running in negative mode).

  • Source Tuning: Lower the capillary voltage and increase desolvation parameters (See Table 2).

Part 3: Quantitative Data & Optimization Parameters

Table 1: Impact of Mitigation Strategies on Matrix Effects and Recovery

Data represents typical performance metrics for highly lipophilic phenolic metabolites in serum.

Preparation MethodPhospholipid Removal (%)Matrix Effect (%)Absolute Recovery (%)
Protein Precipitation (PPT)< 20%-65% to -80% (Severe)85 - 95%
Liquid-Liquid Extraction (LLE)~ 60%-30% to -50% (Moderate)75 - 85%
LLE + MAX SPE (Protocol A) > 95% -5% to +5% (Negligible) 70 - 80%
Table 2: Optimized ESI- Source Parameters for OH-PCBs

Adjusting these parameters forces efficient ionization even in the presence of residual matrix[5].

ParameterRecommended SettingMechanistic Rationale
Capillary Voltage 2.0 - 2.5 kVPrevents corona discharge (rim emission) in negative mode, which destabilizes the Taylor cone and destroys signal.
Desolvation Temp 450 - 500 °CAccelerates solvent evaporation, forcing the highly lipophilic analyte out of the droplet and into the gas phase faster.
Desolvation Gas Flow 800 - 1000 L/hrPhysically restricts droplet size at the capillary tip, creating smaller droplets that require less time to reach the Rayleigh limit.

Part 4: Self-Validating Quality Control

Q: How do I ensure my method remains robust against suppression across different patient samples with varying lipid profiles? A: You must implement Isotope Dilution Mass Spectrometry (IDMS) . Always spike your raw samples with a ¹³C₁₂-labeled 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl internal standard prior to any extraction steps[3]. Because the ¹³C-labeled analog is chemically identical to the native analyte, it co-elutes at the exact same retention time. If a patient sample contains an unusually high lipid load that causes a 40% suppression of the signal, the internal standard will also be suppressed by exactly 40%. The ratio of the native analyte area to the internal standard area remains perfectly constant, creating a self-correcting, mathematically validated quantification system[6].

Sources

Reference Data & Comparative Studies

Validation

in vivo vs in vitro endocrine effects of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl

In Vivo vs. In Vitro Endocrine Effects of 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB107): A Mechanistic Comparison Guide Executive Summary 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB107) is a highly potent h...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Endocrine Effects of 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB107): A Mechanistic Comparison Guide

Executive Summary

4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-CB107) is a highly potent hydroxylated polychlorinated biphenyl (OH-PCB) metabolite recognized for its severe endocrine-disrupting properties. Unlike parent PCBs that primarily activate the aryl hydrocarbon receptor (AhR), 4-OH-CB107 exerts its toxicity through direct structural mimicry of thyroid hormones. This guide provides an objective, data-driven comparison of the in vitro molecular interactions of 4-OH-CB107 and its cascading in vivo physiological consequences, offering a comprehensive framework for researchers and drug development professionals investigating xenobiotic endocrine disruption.

Mechanistic Causality: The TTR-Binding Paradigm

To understand the divergence and connection between in vitro and in vivo data, we must first establish the primary mechanism of action: competitive binding to Transthyretin (TTR).

TTR is a major transport protein responsible for distributing thyroxine (T4) throughout the body and across the blood-brain and placental barriers. Because 4-OH-CB107 shares striking structural homology with T4, it competitively binds to TTR with an affinity that often exceeds that of the endogenous hormone[1]. In vitro, this is observed as a simple receptor-ligand displacement. In vivo, however, this displacement triggers a complex toxicokinetic cascade: displaced free T4 is rapidly cleared by the liver (inducing hypothyroxinemia), while the TTR-4-OH-CB107 complex actively transports the xenobiotic into the fetal compartment, leading to targeted neurodevelopmental toxicity[1].

G T4 Thyroxine (T4) TTR Transthyretin (TTR) T4->TTR Normal Binding OH_CB 4-OH-CB107 OH_CB->TTR Competitive Inhibition TTR_OH TTR-4-OH-CB107 Complex TTR->TTR_OH Placental Transport Free_T4 Displaced Free T4 TTR->Free_T4 T4 Displacement Effect Fetal Hypothyroxinemia TTR_OH->Effect Free_T4->Effect Rapid Clearance

Mechanism of 4-OH-CB107 competitive binding to TTR and subsequent thyroid disruption.

In Vitro Endocrine Profiling: Binding Kinetics and Cellular Toxicity

In vitro assays are engineered to isolate specific molecular interactions, stripping away the confounding variables of systemic metabolism. For 4-OH-CB107, in vitro profiling reveals profound thyroid-disrupting potential alongside localized cellular toxicity.

Beyond TTR binding, biochemical analyses of isolated rat liver mitochondria demonstrate that 4-OH-CB107 induces the mitochondrial permeability transition (MPT). This disruption causes calcium release, reactive oxygen species (ROS) generation, and cytochrome c release, ultimately driving cellular apoptosis[2].

Table 1: Quantitative In Vitro Performance Metrics
ParameterAssay MethodologyObserved EffectMechanistic Significance
TTR Binding Affinity Competitive Radioligand AssayHigh affinity; IC50 in low nanomolar rangeDisplaces endogenous T4, initiating systemic thyroid disruption and facilitating tissue accumulation[3].
Mitochondrial Integrity Isolated Liver MitochondriaInduces MPT, ROS, and Cytochrome c releaseDrives localized cellular apoptosis, contributing to neurotoxicity in target tissues[2].
Estrogenic Activity Reporter Gene Assay (MCF-7)Weak / NegligibleConfirms that 4-OH-CB107 toxicity is primarily thyroid-mediated rather than estrogen-receptor mediated.
Methodology 1: Self-Validating In Vitro TTR Competitive Binding Assay

Causality & Purpose: This protocol quantifies the exact concentration at which 4-OH-CB107 displaces T4 from TTR, establishing the baseline binding affinity required for downstream in vivo extrapolation.

  • Protein Preparation: Dilute purified human TTR in Tris-HCl buffer (pH 8.0) to a final physiological concentration (e.g., 30 nM).

  • Tracer Addition: Introduce a fixed concentration of radiolabeled [125I]-T4 (e.g., 50,000 cpm) to the TTR solution.

  • Competitive Incubation: Add varying concentrations of 4-OH-CB107 (ranging from 0.1 nM to 10 µM) dissolved in DMSO (final DMSO concentration <1% to prevent protein denaturation). Incubate at 4°C for 16 hours to reach binding equilibrium.

  • Separation of Bound/Free Fractions: Use dextran-coated charcoal or gel filtration columns to separate the TTR-bound [125I]-T4 from the displaced, free [125I]-T4.

  • Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

  • Self-Validation Checkpoint: Include a Non-Specific Binding (NSB) control tube containing a 1,000-fold molar excess of unlabeled T4. If the NSB tube shows high residual radioactivity, the separation method has failed. The assay is only valid if the unlabeled T4 completely flattens the radioactive signal, proving the binding is specific and saturable.

In Vivo Endocrine Disruption: Systemic and Neurodevelopmental Impacts

While in vitro data proves that 4-OH-CB107 binds to TTR, in vivo models reveal the devastating physiological consequences of this binding during critical windows of development.

Because the TTR-4-OH-CB107 complex bypasses the placental barrier, the fetus acts as a "sink" for the xenobiotic. Studies exposing pregnant Wistar rats to 5 mg/kg/day of 4-OH-CB107 during gestational days 10–16 observed an astonishing 89% decrease in fetal total T4 (TT4) and a 41% reduction in fetal free T4 (FT4) by gestational day 20[4]. This profound hypothyroxinemia disrupts the development of the fetal brain, specifically impairing dopaminergic and noradrenergic neurotransmission systems[5].

Table 2: Quantitative In Vivo Toxicokinetic Effects
BiomarkerAnimal ModelDosage / Exposure WindowObserved Outcome
Fetal Total T4 (TT4) Wistar Rat5.0 mg/kg/day (GD 10–16)89% reduction in fetal plasma levels[4].
Fetal Free T4 (FT4) Wistar Rat5.0 mg/kg/day (GD 10–16)41% reduction in fetal plasma levels[4].
Neurotransmitter Function Rat Offspring0.5 - 5.0 mg/kg/day (GD 10–16)Significant disruption of dopaminergic and noradrenergic signaling by Postnatal Day 4[5].
Methodology 2: Self-Validating In Vivo Gestational Exposure & Thyroid Profiling

Causality & Purpose: This workflow assesses the systemic impact of 4-OH-CB107 on maternal-fetal thyroid hormone transfer, validating the hypothesis that in vitro TTR binding translates to in vivo fetal hypothyroxinemia.

  • Animal Husbandry & Dosing: House timed-pregnant Wistar rats under controlled conditions. Administer 4-OH-CB107 via oral gavage at doses of 0.5 mg/kg/day and 5.0 mg/kg/day (dissolved in corn oil) from Gestational Day (GD) 10 to GD 16.

  • Tissue Collection: Euthanize the dams on GD 20. Immediately collect maternal blood via cardiac puncture and fetal blood via umbilical cord pooling.

  • Hormone Extraction: Subject plasma samples to equilibrium dialysis followed by solid-phase extraction (ED-SPE) to separate free thyroid hormones from protein-bound fractions.

  • LC-MS/MS Quantification: Quantify Total T4 (TT4) and Free T4 (FT4) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled [13C]-T4 as an internal standard.

  • Self-Validation Checkpoint: Quantify the concentration of 4-OH-CB107 in both maternal and fetal plasma. The protocol is self-validating if the fetal-to-maternal concentration ratio of 4-OH-CB107 is >1.0. This confirms that the observed fetal hypothyroxinemia is driven by active, TTR-mediated placental transport rather than secondary maternal toxicity[1].

Bridging the Gap: Quantitative In Vitro to In Vivo Extrapolation (QIVIVE)

The ultimate goal of comparing in vitro and in vivo data is to predict human health risks without relying solely on animal models. Researchers have developed Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) models based on competitive binding mass-balance equations.

By taking the in vitro binding parameters of 4-OH-CB107 and combining them with human biomonitoring data—such as the detection of TTR-bound 4-OH-CB107 in the plasma of Inuit women[6]—these models can accurately predict the percentage decrease of free thyroid hormones in the human bloodstream[3].

G InVitro In Vitro Data (IC50, Binding Affinity) Model Competitive Binding Model (Mass Balance Equations) InVitro->Model Exposure Human Biomonitoring (Serum Concentration) Exposure->Model InVivo In Vivo Prediction (Free T4/T3 Alterations) Model->InVivo Extrapolation

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) workflow for 4-OH-CB107.

Conclusion

The endocrine-disrupting profile of 4-OH-CB107 perfectly illustrates the necessity of pairing in vitro mechanistic assays with in vivo toxicokinetic models. In vitro data successfully isolates the root cause of toxicity—competitive binding to Transthyretin and mitochondrial disruption. However, it is the in vivo models that reveal the true danger of this chemical: its ability to hijack maternal transport proteins, cross the placental barrier, and induce severe, localized hypothyroxinemia that permanently alters fetal neurodevelopment. Utilizing QIVIVE frameworks allows drug developers and toxicologists to bridge these two domains, creating highly predictive models for xenobiotic risk assessment.

References

  • Effects of Endocrine Disrupting Chemicals on Amphibian Metamorphosis and Mitochondrial Membrane Permeability Transition. Journal of Health Science. 2

  • Linking Transthyretin-Binding Chemicals and Free Thyroid Hormones: In Vitro to In Vivo Extrapolation Based on a Competitive Binding Model. ACS Publications. 3

  • The Invisible Influence: Can Endocrine Disruptors Reshape Behaviors Across Generations? MDPI. 5

  • Chemical disruption of placental thyroid hormone signalling: a systematic review that highlights sex-specific effects. PMC / NIH. 4

  • Impact of Endocrine Disruptors on the Thyroid Hormone System. Karger Publishers. 1

  • Persistent Organic Pollutants and Transthyretin-Bound Thyroxin in Plasma of Inuit Women of Childbearing Age. Environmental Science & Technology - ACS Publications. 6

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Silico and Empirical Analysis of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl Binding

A Senior Application Scientist's Perspective on Reconciling Computational Predictions with Real-World Data For researchers in toxicology, pharmacology, and drug discovery, understanding the molecular interactions of envi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Reconciling Computational Predictions with Real-World Data

For researchers in toxicology, pharmacology, and drug discovery, understanding the molecular interactions of environmental contaminants is paramount. 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB), a hydroxylated metabolite of polychlorinated biphenyls (PCBs), is a compound of significant interest due to its potential endocrine-disrupting activities. A key target for 4-OH-TCB and similar compounds is transthyretin (TTR), a transport protein for thyroxine and retinol. Disruption of TTR function can have significant physiological consequences.

This guide provides an in-depth comparison of two critical methodologies for assessing the binding of 4-OH-TCB to its biological targets: in silico molecular docking and empirical competitive binding assays. As a senior application scientist, the goal is not merely to present these techniques as alternatives but to illustrate how they can be synergistically employed to build a comprehensive understanding of molecular interactions, leveraging the predictive power of computational models while grounding them in the reality of experimental data.

The Subject of Our Investigation: 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl

4-OH-TCB is a member of a class of compounds known for their persistence in the environment and their ability to bioaccumulate. The introduction of a hydroxyl group via metabolic processes significantly alters the physicochemical properties of the parent PCB, often increasing its biological activity and potential for interaction with protein targets. The structural similarity of some hydroxylated PCBs to the thyroid hormone thyroxine (T4) is a key factor in their ability to bind to TTR.

The Target: Transthyretin (TTR)

Transthyretin is a homotetrameric protein found in the serum and cerebrospinal fluid. It plays a crucial role in the transport of thyroid hormones and retinol (vitamin A). Due to its well-defined ligand-binding pocket, which accommodates T4, TTR is a common target for endocrine-disrupting chemicals. Small molecules that can bind to the T4 binding sites on TTR can stabilize the tetramer, a therapeutic strategy for TTR amyloidosis, but can also disrupt normal hormone transport.[1]

Empirical Analysis: The Gold Standard of Competitive Binding Assays

Experimental validation remains the cornerstone of molecular interaction studies. Competitive binding assays are a robust method to determine the binding affinity of a test compound (in this case, 4-OH-TCB) for a target protein by measuring its ability to displace a known ligand.

Experimental Protocol: [125I]-T4 Competitive Binding Assay for Transthyretin

This protocol is a well-established method for determining the binding affinity of compounds to TTR.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-OH-TCB for the binding of radiolabeled thyroxine ([125I]-T4) to purified human transthyretin.

Materials:

  • Purified human transthyretin (TTR)

  • [125I]-labeled Thyroxine (T4)

  • 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB)

  • Assay Buffer (e.g., 0.1 M Tris, 0.1 M NaCl, 0.001 M EDTA, pH 8.0)

  • Gel filtration columns (e.g., Bio-Gel P6-DG)

  • Gamma counter

Procedure:

  • Preparation of Reagents: Prepare a stock solution of TTR in the assay buffer. Prepare serial dilutions of 4-OH-TCB and unlabeled T4 (for determining non-specific binding) in the assay buffer.

  • Incubation: In microcentrifuge tubes, combine a fixed concentration of TTR (e.g., 30 nM) with a trace amount of [125I]-T4. Add increasing concentrations of the competitor, 4-OH-TCB, to the tubes. Include control tubes with no competitor and tubes with a high concentration of unlabeled T4 to determine non-specific binding.

  • Equilibration: Incubate the mixtures overnight at 4°C to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the TTR-bound [125I]-T4 from the free [125I]-T4 using gel filtration chromatography.

  • Quantification: Measure the radioactivity of the TTR-bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of bound [125I]-T4 against the logarithm of the 4-OH-TCB concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Silico Analysis: The Predictive Power of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a powerful tool for virtual screening and for gaining insights into the molecular basis of ligand-protein interactions.

In Silico Protocol: Molecular Docking of 4-OH-TCB with Transthyretin

Objective: To predict the binding mode and estimate the binding affinity (in the form of a docking score or binding energy) of 4-OH-TCB to the thyroxine-binding site of human transthyretin.

Software and Resources:

  • Molecular modeling software (e.g., SYBYL-X, AutoDock, Glide)

  • Protein Data Bank (PDB) for the crystal structure of TTR. A suitable template is the structure of human TTR complexed with a similar hydroxylated PCB, such as 4-hydroxy-3,3',5,4'-tetrachlorobiphenyl (PDB ID: 2GAB).[5]

  • A 3D structure of 4-hydroxy-3,3',4',5'-tetrachlorobiphenyl.

Procedure:

  • Receptor Preparation:

    • Download the crystal structure of human TTR (e.g., PDB ID: 2GAB).

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate atom types and charges.

    • Define the binding site based on the location of the co-crystallized ligand in the template structure.

  • Ligand Preparation:

    • Generate a 3D structure of 4-OH-TCB.

    • Perform energy minimization of the ligand structure.

    • Assign appropriate atom types and charges.

  • Molecular Docking:

    • Perform the docking calculation, allowing for flexible rotation of the ligand's rotatable bonds within the defined binding site of the rigid receptor.

    • The docking algorithm will generate a series of possible binding poses for the ligand.

  • Scoring and Analysis:

    • The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses represent the most likely binding modes.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the top-ranked pose of 4-OH-TCB and the amino acid residues in the TTR binding pocket.

Visualizing the Workflows

G cluster_0 Empirical Workflow: Competitive Binding Assay cluster_1 In Silico Workflow: Molecular Docking A Prepare Reagents (TTR, [125I]-T4, 4-OH-TCB) B Incubate TTR, [125I]-T4, and 4-OH-TCB A->B C Separate Bound and Free Ligand (Gel Filtration) B->C D Quantify Radioactivity (Gamma Counter) C->D E Data Analysis (IC50 Determination) D->E F Prepare Receptor (TTR from PDB) H Perform Molecular Docking F->H G Prepare Ligand (3D structure of 4-OH-TCB) G->H I Score and Analyze Poses H->I J Predict Binding Mode and Affinity I->J

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Safety & Regulatory Compliance

Safety

4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl proper disposal procedures

As a Senior Application Scientist, I frequently consult with toxicology and drug development laboratories on the handling of highly active, persistent organic pollutants. 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TC...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with toxicology and drug development laboratories on the handling of highly active, persistent organic pollutants. 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl (4-OH-TCB) is a hydroxylated metabolite of polychlorinated biphenyls (OH-PCBs). While parent PCBs are notorious for their environmental persistence, their hydroxylated metabolites present an immediate, acute biological hazard in the laboratory.

Unlike standard chemical waste, 4-OH-TCB requires a highly specialized, tightly regulated operational architecture for both experimental handling and final disposal. This guide provides the field-proven, self-validating protocols necessary to maintain scientific integrity while ensuring absolute compliance with federal environmental regulations.

Mechanistic Toxicology: Why Standard Handling Fails

To understand the stringent handling requirements, we must first understand the causality of 4-OH-TCB's toxicity. The addition of the hydroxyl group to the tetrachlorobiphenyl ring drastically alters its biological activity compared to its parent compound[1].

  • Endocrine Disruption : 4-OH-TCB acts as a potent competitive inhibitor of estrogen sulfotransferase (SULT1E1), preventing the sulfonation and subsequent deactivation of estradiol[2]. Furthermore, its structural similarity to thyroxine (T4) allows it to competitively displace T4 from the transport protein transthyretin (TTR).

  • Mitochondrial Toxicity : In isolated cellular models, 4-OH-TCB directly induces mitochondrial membrane permeability transition (MPT). This leads to rapid depolarization, reactive oxygen species (ROS) generation, and the release of cytochrome c, triggering apoptosis[3].

Because of these highly specific, low-dose mechanisms, cross-contamination in the laboratory can easily confound sensitive cellular assays and pose severe exposure risks to personnel.

ToxicityPathway cluster_0 Endocrine Disruption cluster_1 Mitochondrial Toxicity OHPCB 4-Hydroxy-3,3',4',5'-tetrachlorobiphenyl TTR Transthyretin (TTR) Binding OHPCB->TTR SULT SULT1E1 Inhibition OHPCB->SULT MPT Membrane Permeability Transition (MPT) OHPCB->MPT T4 Displaced T4 TTR->T4 Reduces Transport E2 Elevated Estradiol SULT->E2 Blocks Sulfonation Apoptosis Apoptosis & Developmental Toxicity T4->Apoptosis E2->Apoptosis ROS ROS Generation & Cyt c Release MPT->ROS Depolarization ROS->Apoptosis

Mechanistic pathways of 4-OH-TCB toxicity including endocrine disruption and mitochondrial MPT.

Quantitative Toxicological & Regulatory Parameters

To operationalize safety, we must quantify the risk. Under the US Toxic Substances Control Act (TSCA), waste containing PCBs or their halogenated metabolites at concentrations 50 ppm triggers strict federal disposal mandates[4].

Table 1: Key Parameters for 4-OH-TCB Handling and Regulation

ParameterValueOperational / Regulatory Significance
Estradiol SULT1E1 Kic​ ~0.09 nMExtremely potent competitive inhibition; requires rigorous decontamination to prevent assay interference[2].
Ah Receptor Affinity ( Kd​ ) 45 nMLower affinity than parent TCB, shifting the primary toxicity mechanism to direct mitochondrial MPT[1].
TSCA Regulatory Threshold 50 ppmConcentrations 50 ppm strictly prohibit standard hazardous waste disposal (40 CFR Part 761)[4].
Maximum Storage Duration 1 YearWaste must be thermally destroyed within 365 days of the initial generation date[5].
Incinerator DRE Requirement 99.9999%Thermal destruction must achieve a six-log reduction to prevent environmental release of dioxins[6].

Self-Validating Experimental Protocol: In Vitro Mitochondrial Assay

When utilizing 4-OH-TCB in drug development or toxicology screening, the protocol must be designed to validate itself while containing the chemical hazard.

Objective: Measure 4-OH-TCB-induced MPT in isolated mitochondria without confounding solvent toxicity. Causality: We use isolated mitochondria to eliminate cellular metabolic variables, directly observing the physical swelling caused by MPT pore opening.

Step-by-Step Methodology:

  • Isolation: Isolate rat liver mitochondria via differential centrifugation in a 250 mM sucrose buffer. Causality: Sucrose maintains osmotic pressure, preventing premature, mechanically-induced swelling.

  • Respiration Setup: Resuspend the mitochondrial pellet in an assay buffer containing 5 mM succinate and 2 µM rotenone. Causality: Rotenone inhibits Complex I, isolating Complex II-driven respiration to ensure stable baseline energetics.

  • Compound Introduction: Introduce 4-OH-TCB (0.1 - 10 µM) dissolved in DMSO. Ensure final DMSO concentration remains <0.1% v/v. Causality: Higher solvent concentrations will independently uncouple mitochondria, generating false positives.

  • Measurement: Monitor absorbance continuously at 540 nm. A rapid decrease in absorbance indicates mitochondrial swelling (MPT)[3].

  • Self-Validation Step: Run a parallel cohort pre-treated with 1 µM Cyclosporin A (CsA). Causality: CsA specifically binds Cyclophilin D, locking the MPT pore closed. If CsA completely blocks the 4-OH-TCB-induced swelling, you have validated that the absorbance drop is specifically due to MPT, not an artifact of the chemical.

  • Quenching: Terminate the reaction immediately after data collection using a denaturing lysis buffer to prepare the mixture for TSCA-compliant disposal.

TSCA-Compliant Decontamination and Disposal Workflow

Because 4-OH-TCB is highly lipophilic and chemically stable, standard laboratory cleaning (aqueous detergents) and standard hazardous waste disposal (basic incineration or landfilling) are illegal and ineffective. The following protocol ensures compliance with EPA 40 CFR 761[7][8].

Step-by-Step Methodology:

  • Immediate Segregation: Transfer all quenched biological assays, supernatants, and liquid waste containing 4-OH-TCB into dedicated High-Density Polyethylene (HDPE) or amber glass containers. Causality: HDPE prevents the lipophilic OH-PCB from leaching through the container walls. Never mix this with standard solvent waste; the EPA's "mixture rule" will classify the entire bulk drum as PCB waste, exponentially increasing disposal costs.

  • Surface Decontamination: Wipe down all benchtops, pipettes, and centrifuge rotors using a Performance-Based Organic Decontamination Fluid (PODF), such as mineral oil or a 10% terpene hydrocarbon solution[5][8]. Causality: Aqueous solutions will merely spread the hydrophobic contamination. Terpenes effectively solubilize the halogenated rings.

  • Solid Waste Containment: Place all contaminated pipette tips, gloves, and PODF-soaked wipes into a dedicated, rigid PCB solid waste drum.

  • TSCA Labeling: Affix a standardized yellow "PCB OUT OF SERVICE" or "PCB WASTE" label to all containers. You must log the exact date the first drop of waste entered the container.

  • Manifesting & Transport: Utilize the EPA's e-Manifest system to generate a hazardous waste manifest specifically coded for PCBs[6]. Contract a certified TSCA-waste transporter.

  • Thermal Destruction: The waste must be routed to an EPA-approved commercial incinerator (under 40 CFR 761.70). Causality: Only sustained temperatures exceeding 1,200°C can break the stable carbon-chlorine bonds, achieving the mandated 99.9999% Destruction and Removal Efficiency (DRE) without generating highly toxic dioxin byproducts[6][7].

DisposalWorkflow Gen Waste Generation (>50 ppm PCB) Seg Segregation & TSCA Labeling Gen->Seg Store Secondary Containment Storage Seg->Store Manifest EPA e-Manifest Generation Store->Manifest Incinerate TSCA-Approved Thermal Destruction Manifest->Incinerate

TSCA-compliant operational workflow for the segregation, manifesting, and destruction of PCB waste.

Comprehensive References

  • 40 CFR 761.62 -- Disposal of PCB bulk product waste - eCFR (US Environmental Protection Agency). 7

  • Policy and Guidance for Polychlorinated Biphenyls - US EPA. 6

  • PCB Cleanup and Disposal Guidance in Interpretive Letters Issued by EPA - US EPA. 5

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste - US EPA. 8

  • The Role Of Government Agencies In PCB Exposure Regulations - Tru Lawsuit Info. 4

  • Triclosan is a potent inhibitor of estradiol and estrone sulfonation in sheep placenta - National Institutes of Health (NIH). 2

  • 3,3',4,4'-tetrachlorobiphenyl: metabolism by the chick embryo in ovo and toxicity of hydroxylated metabolites - National Institutes of Health (NIH). 1

  • Effects of Endocrine Disrupting Chemicals on Amphibian Metamorphosis and Mitochondrial Membrane Permeability Transition - J-Stage. 3

Sources

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